Lauric acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
205.35 g/mol |
IUPAC Name |
11,11,12,12,12-pentadeuteriododecanoic acid |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2 |
InChI Key |
POULHZVOKOAJMA-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Lauric Acid-d5 in Research: A Technical Guide
Lauric acid-d5, a deuterated form of the saturated fatty acid lauric acid, serves as a powerful tool in modern biomedical and pharmaceutical research. Its unique properties, conferred by the presence of five deuterium atoms, make it an invaluable asset in quantitative analysis and metabolic studies. This technical guide provides an in-depth overview of the applications of this compound, tailored for researchers, scientists, and drug development professionals.
Core Applications in Research
The primary applications of this compound in a research setting are twofold:
-
Internal Standard in Mass Spectrometry: this compound is widely employed as an internal standard for the accurate quantification of endogenous lauric acid in complex biological matrices. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by mass spectrometry.
-
Metabolic Tracer: The deuterium label on this compound allows researchers to trace its metabolic fate within a biological system. This enables the study of fatty acid uptake, incorporation into complex lipids, and metabolic transformations.
This compound as an Internal Standard
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry. It corrects for variability in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements.
Experimental Workflow for Quantification
The general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis is depicted below.
Experimental Protocol: Quantification of Lauric Acid in Human Plasma
This protocol outlines a typical procedure for the quantification of lauric acid in human plasma using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a this compound internal standard solution (e.g., 10 µg/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column.
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
| Parameter | Lauric Acid | This compound | Reference |
| Precursor Ion (m/z) [M-H]⁻ | 199.17 | 204.20 (Calculated) | [1] |
| Typical Internal Standard Concentration | - | 25 ng/mL | [2] |
| Linearity Range | 1-1000 ng/mL | - | [2] |
| LOD (GC-FID) | 0.385 µg/mL | - | [2] |
| LOQ (GC-FID) | 1.168 µg/mL | - | [2] |
This compound as a Metabolic Tracer
Deuterium-labeled lauric acid is an effective tool for tracing the metabolic fate of this medium-chain fatty acid in vivo and in vitro. By tracking the incorporation of the deuterium label into various downstream metabolites, researchers can elucidate metabolic pathways and fluxes.
Experimental Design for In Vivo Metabolic Tracing
A common approach for in vivo metabolic tracing studies in animal models is outlined below.
Experimental Protocol: Tracing Lauric Acid Metabolism in Rodents
This protocol provides a framework for an in vivo study to trace the metabolic fate of orally administered this compound in rats.
1. Animal Model and Diet:
-
Male Wistar rats are fed a standard chow diet.
-
For studies on specific metabolic states, a high-fat diet can be administered for several weeks prior to the tracer study.
2. Tracer Administration:
-
A single dose of this compound (e.g., 125-500 mg/kg body weight) is administered via oral gavage.
3. Sample Collection:
-
Blood samples are collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration.
-
Tissues of interest (e.g., liver, adipose tissue, heart) are collected at the end of the study.
4. Sample Analysis:
-
Lipids are extracted from plasma and tissue homogenates.
-
The extracts are analyzed by LC-MS/MS or GC-MS to identify and quantify this compound and its deuterated metabolites (e.g., deuterated palmitic acid, deuterated triglycerides).
Metabolic Fate of Lauric Acid
Studies have shown that exogenous lauric acid is rapidly metabolized. It can be incorporated into triglycerides or elongated to longer-chain fatty acids like myristic and palmitic acid.[3]
| Metabolic Process | Key Findings | Reference |
| β-Oxidation | Lauric acid undergoes high rates of β-oxidation in hepatocytes. | [3] |
| Incorporation into Triglycerides | Lauric acid is preferentially incorporated into triglycerides in the liver and adipose tissue. | [3] |
| Fatty Acid Elongation | Lauric acid can be elongated to myristic acid (C14:0) and palmitic acid (C16:0). | [3] |
Lauric Acid and Cellular Signaling
Recent research has shed light on the role of lauric acid in modulating cellular signaling pathways, particularly in the context of cancer. Lauric acid has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific signaling cascades.[4][5]
This signaling pathway highlights potential research avenues where this compound could be used to quantify the uptake of lauric acid into cancer cells and correlate it with the activation of these downstream signaling events.
Conclusion
This compound is a versatile and indispensable tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its application as an internal standard ensures the accuracy and reliability of quantitative data, while its use as a metabolic tracer provides valuable insights into the complex dynamics of fatty acid metabolism. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications.
References
- 1. cdn.elifesciences.org [cdn.elifesciences.org]
- 2. ijert.org [ijert.org]
- 3. Although it is rapidly metabolized in cultured rat hepatocytes, lauric acid is used for protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Properties of Deuterated Lauric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of deuterated lauric acid, a vital tool in metabolic research, drug development, and analytical sciences. This document details its physical, chemical, and biological characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Properties of Deuterated Lauric Acid
Deuterated lauric acid, a stable isotope-labeled form of the 12-carbon saturated fatty acid, serves as a powerful tracer in metabolic studies and as an internal standard for mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms provides a distinct mass signature without significantly altering the molecule's chemical reactivity, although kinetic isotope effects can be observed in certain enzymatic reactions.
Physical and Chemical Properties
The physical and chemical properties of deuterated lauric acid are largely similar to its non-deuterated counterpart, with minor differences arising from the increased mass of deuterium. Lauric acid-d23 is a common commercially available variant where all 23 hydrogen atoms on the acyl chain are replaced with deuterium.
| Property | Lauric Acid (C12H24O2) | Lauric Acid-d23 (C12HD23O2) | References |
| Molecular Weight | 200.32 g/mol | 223.46 g/mol | [1] |
| CAS Number | 143-07-7 | 59154-43-7 | [1] |
| Melting Point | 43-45 °C | 44-46 °C | [1] |
| Boiling Point | 225 °C at 100 mmHg | 225 °C at 100 mmHg | [1] |
| Appearance | White solid | Solid | [1] |
| Isotopic Purity | Not Applicable | ≥98 atom % D | [1] |
| Chemical Purity | ≥98% (CP) | [1] |
Biological Properties and Applications
Deuterated lauric acid is primarily utilized for its utility as a tracer to investigate the metabolic fate of fatty acids in vivo and in vitro.[2] Its applications span across various research areas:
-
Metabolic Flux Analysis: Tracing the incorporation of lauric acid into complex lipids, its catabolism via β-oxidation, and its role in various metabolic pathways.[2]
-
Lipidomics: Serving as an internal standard for the accurate quantification of lauric acid and other fatty acids in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
-
Drug Development: Investigating the impact of deuteration on the pharmacokinetic and metabolic profiles of fatty acid-based drugs. Deuteration can sometimes lead to improved metabolic stability.[3]
-
Mechanism of Action Studies: Elucidating the role of lauric acid in biological processes, such as its known bactericidal properties and its ability to activate inflammatory signaling pathways.
Non-deuterated lauric acid is known to possess strong bactericidal properties against various bacteria.[3] It has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway through Toll-like receptors (TLRs), specifically TLR2 and TLR4.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated lauric acid, from its analysis to its application in biological systems.
Quantification of Lauric Acid using Deuterated Internal Standard by GC-MS
This protocol describes the standard method for the extraction and quantification of total fatty acids from biological samples, such as plasma, using lauric acid-d23 as an internal standard.
Materials:
-
Lauric acid-d23 internal standard solution (in ethanol)
-
Methanol
-
Hydrochloric acid (HCl)
-
Iso-octane
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Argon or Nitrogen gas
-
Glass tubes (16x125 mm and 10x75 mm)
-
Vortex mixer
-
Centrifuge
-
SpeedVac or evaporator
Procedure:
-
Sample Preparation:
-
For plasma samples, add 200 µL of plasma to 300 µL of dPBS in a 16x125 mm glass tube.
-
Add 100 µL of the lauric acid-d23 internal standard solution.
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.
-
-
Lipid Extraction:
-
Add 1 mL of iso-octane to the sample tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 1 minute to separate the layers.
-
Carefully transfer the upper iso-octane layer to a clean 10x75 mm glass tube.
-
Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.
-
-
Derivatization:
-
Evaporate the solvent from the combined iso-octane extracts under a gentle stream of argon or nitrogen, or using a SpeedVac.
-
To the dried residue, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.
-
Cap the tubes and vortex. Incubate at room temperature for 20 minutes.
-
Dry the derivatized sample completely using a SpeedVac.
-
-
GC-MS Analysis:
-
Reconstitute the dried derivatized sample in 50 µL of iso-octane.
-
Transfer the solution to a GC-MS vial with a glass insert.
-
Inject 1 µL of the sample onto the GC-MS system.
-
Analyze the samples using a suitable GC temperature program and MS settings for detecting the pentafluorobenzyl esters of fatty acids. Monitor the appropriate ions for lauric acid and lauric acid-d23.
-
Assessment of Antimicrobial Activity of Lauric Acid
This protocol provides a method to measure the antimicrobial activity of lauric acid against bacteria using a microplate reader-based assay.
Materials:
-
Lauric acid
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Agar
-
96-well deep-well microplates
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Test Complex (TC):
-
Prepare an agar medium containing the desired concentration of lauric acid.
-
Dispense 100 µL of the lauric acid-containing agar medium into the bottom of the wells of a 96-well deep-well microplate.
-
Allow the agar to solidify.
-
Add 300 µL of sterile broth medium on top of the agar layer in each well.
-
-
Preparation of Control Complex (CC):
-
Prepare a plain agar medium without lauric acid.
-
Dispense 100 µL of the plain agar medium into the bottom of separate wells.
-
Allow the agar to solidify.
-
Prepare a broth medium containing the same concentration of lauric acid as in the TC agar and add 300 µL to the wells with plain agar.
-
-
Bacterial Inoculation and Incubation:
-
Prepare an overnight culture of the test bacteria.
-
Dilute the bacterial culture to a desired starting concentration (e.g., 1 x 10^5 CFU/mL).
-
Inoculate the top broth layer of both TC and CC wells with the bacterial suspension.
-
Incubate the microplate at 37°C for a specified period (e.g., 12 hours).
-
-
Measurement of Antimicrobial Activity:
-
After incubation, measure the optical density (OD) of the broth in each well at 600 nm using a microplate reader.
-
A lower OD600 value in the presence of lauric acid compared to the control indicates antimicrobial activity.
-
Optionally, bacterial viability can be confirmed by colony counting on agar plates.
-
Quantitative Data Summary
This section summarizes key quantitative data related to the properties and effects of deuterated lauric acid.
Kinetic Isotope Effect (KIE) in Lauric Acid Metabolism
Deuteration can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). This is particularly relevant for reactions involving the cleavage of a carbon-hydrogen bond. The hydroxylation of lauric acid by cytochrome P450 enzymes is a key metabolic pathway.
| Reaction | Deuterated Substrate | Observed KIE (kH/kD) | Intrinsic KIE (kH/kD) | Reference |
| 12-Hydroxylation by P450 4A11 | [12-²H₃]lauric acid | 1.2 - 2 | >10 | [6][7] |
| 12-Hydroxylation by P450 4A11 (Competitive) | d₀- vs. d₂₃-lauric acid | 1.3 ± 0.2 | - | [6] |
| 11-Hydroxylation by P450 4A11 (Competitive) | d₀- vs. d₂₃-lauric acid | 0.9 ± 0.1 | - | [6] |
Note: The observed KIE can be smaller than the intrinsic KIE if other steps in the reaction mechanism are also rate-limiting.
Visualizations: Pathways and Workflows
Visual diagrams are provided to illustrate key biological pathways and experimental workflows relevant to the study of deuterated lauric acid.
Lauric Acid-Induced NF-κB Signaling Pathway
Lauric acid can activate inflammatory signaling pathways through Toll-like receptors (TLRs). The following diagram illustrates the general mechanism of lauric acid-induced NF-κB activation via TLR4.
Caption: Lauric acid-induced NF-κB signaling via TLR4.
Experimental Workflow for GC-MS Quantification of Fatty Acids
The following diagram outlines the key steps in the gas chromatography-mass spectrometry (GC-MS) based quantification of fatty acids using a deuterated internal standard.
Caption: GC-MS workflow for fatty acid quantification.
Workflow for Stable Isotope Tracing in Lipidomics
This diagram illustrates a general workflow for conducting a stable isotope tracing experiment using deuterated lauric acid to study lipid metabolism.
Caption: Stable isotope tracing workflow in lipidomics.
References
- 1. Hydrogenation of Dodecanoic Acid over Iridium-Based Catalysts [mdpi.com]
- 2. Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00316D [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lauric Acid-d23 | CAS 59154-43-7 | LGC Standards [lgcstandards.com]
- 6. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stability of Lauric Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid-d5, the deuterated analogue of lauric acid, serves as a crucial tool in various scientific disciplines, including metabolic research, pharmacokinetics, and environmental analysis. Its isotopic labeling allows for precise tracing and quantification in complex biological and chemical systems. This technical guide provides a comprehensive overview of the chemical structure and stability of this compound, offering insights into its handling, storage, and analytical considerations.
Chemical Structure of this compound
This compound is a saturated fatty acid with a 12-carbon backbone. In this isotopically labeled version, five hydrogen atoms on the terminal methyl and adjacent methylene groups (C11 and C12) are replaced with deuterium atoms.
Systematic Name: 11,11,12,12,12-pentadeuteriododecanoic acid
Chemical Formula: C₁₂H₁₉D₅O₂
Molecular Weight: Approximately 205.35 g/mol
The deuterium labeling at the omega-end of the fatty acid chain provides a distinct mass shift, facilitating its differentiation from endogenous lauric acid in mass spectrometry-based analyses. The covalent C-D bonds are stronger than C-H bonds, which can impart a kinetic isotope effect in certain chemical reactions, although for general stability considerations, it is often assumed to behave similarly to its non-deuterated counterpart.
Chemical Stability and Storage
The stability of this compound is a critical factor for ensuring the accuracy and reliability of experimental results. While specific long-term stability data for this compound is not extensively published, general principles for the storage of fatty acids and deuterated compounds apply. Saturated fatty acids like lauric acid are generally stable molecules. However, degradation can occur under certain conditions.
Recommended Storage Conditions:
To maintain the integrity of this compound, it is recommended to store it in a cool, dry place, protected from light and moisture.[1] For long-term storage, temperatures of -20°C or below are advisable.[2] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
Potential Degradation Pathways:
The primary degradation pathway for saturated fatty acids is oxidation, although it occurs at a much slower rate compared to unsaturated fatty acids. Forced degradation studies, which subject the compound to harsh conditions, can help to identify potential degradation products and establish stability-indicating analytical methods.[3][4][5]
Potential degradation of this compound could be induced by:
-
Oxidation: Exposure to oxygen, especially in the presence of light, heat, or metal ions, can lead to the formation of hydroperoxides and other oxidative degradation products.
-
Thermal Decomposition: At very high temperatures, decarboxylation or other fragmentation reactions can occur.
The following diagram illustrates a simplified potential degradation pathway for this compound, primarily focusing on oxidation.
Caption: Potential Oxidative Degradation of this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. This typically involves forced degradation studies followed by analysis using a suitable chromatographic technique.
Forced Degradation Study Protocol
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating method.[6][7][8]
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Also, heat a solution of this compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Neutralization and Preparation:
-
After the stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all stressed samples, including the control (unstressed) sample, to a suitable concentration for analysis.
Stability-Indicating HPLC Method Protocol
A High-Performance Liquid Chromatography (HPLC) method is commonly used to separate the intact drug from its degradation products.[9][10]
1. Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
A C18 reverse-phase column is typically suitable for fatty acid analysis.
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: ELSD or UV at a low wavelength (e.g., 205-210 nm).
3. Method Validation:
-
Specificity: Inject the stressed samples and the control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
-
Linearity, Accuracy, Precision, and Robustness: Perform these validation parameters according to ICH guidelines.
The following diagram illustrates the workflow for a stability study of this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound
| Storage Condition | Time Point (Months) | Assay (% of Initial) | Appearance | Total Degradation Products (%) |
| 25°C / 60% RH | 0 | 100.0 | White solid | Not Detected |
| 3 | 99.8 | Conforms | 0.2 | |
| 6 | 99.5 | Conforms | 0.5 | |
| 12 | 99.1 | Conforms | 0.9 | |
| 40°C / 75% RH | 0 | 100.0 | White solid | Not Detected |
| 3 | 99.2 | Conforms | 0.8 | |
| 6 | 98.5 | Conforms | 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
Understanding the chemical structure and stability of this compound is paramount for its effective use in research and development. This guide has provided a detailed overview of its structure, recommended storage conditions, potential degradation pathways, and comprehensive experimental protocols for stability assessment. By following these guidelines, researchers can ensure the integrity of their this compound standards, leading to more accurate and reproducible scientific outcomes.
References
- 1. A degradation study of PLLA containing lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 6. sgs.com [sgs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Lauric acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lauric Acid-d5 versus Non-Deuterated Lauric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated fatty acid (C12H24O2), is a key component of various natural products, notably coconut and palm kernel oils[1][2]. It is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and metabolic regulatory functions[3][4][5]. In the realms of biomedical research and pharmaceutical development, the use of isotopically labeled compounds has become indispensable. This guide provides a detailed technical comparison between standard, non-deuterated lauric acid and its deuterated analogue, lauric acid-d5.
Deuterium is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron. The substitution of hydrogen with deuterium in a molecule like lauric acid creates a heavier, more stable compound. This seemingly minor alteration leads to significant differences in physicochemical properties and biological processing, primarily due to the kinetic isotope effect (KIE) . This guide will explore these differences, their applications, and the experimental protocols relevant to their use in a research setting.
Physicochemical Properties: A Comparative Overview
The substitution of hydrogen atoms with deuterium results in a notable increase in the molecular weight of lauric acid. While many other physical properties remain similar, this mass difference is fundamental to the distinct applications of the deuterated form, particularly in mass spectrometry.
| Property | Non-Deuterated Lauric Acid | Lauric Acid-d23 | This compound |
| Synonyms | Dodecanoic Acid | Dodecanoic Acid-d23 | Dodecanoic Acid-d5 |
| Chemical Formula | C12H24O2 | C12HD23O2 | C12H19D5O2 |
| Molecular Weight | 200.32 g/mol [6] | 223.46 g/mol [7] | ~205.35 g/mol |
| Melting Point | ~44 °C[8] | Not specified | Not specified |
| Boiling Point | 298 °C[8] | Not specified | Not specified |
| Appearance | White, powdery solid[1] | Not specified | Not specified |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether[2][8]. | Not specified | Not specified |
Note: Data for this compound is less commonly published than for the fully deuterated lauric acid-d23. The molecular weight is an approximation. Physical properties like melting and boiling points are expected to be very similar to the non-deuterated form.
The Deuterium Kinetic Isotope Effect (KIE)
The primary reason for the differing behaviors of deuterated and non-deuterated compounds in biological systems is the kinetic isotope effect. The covalent bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the carbon-hydrogen (C-H) bond[9][10]. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when deuterium is substituted at that position[11].
In drug metabolism, many Phase I reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds[10]. By replacing hydrogen with deuterium at these "soft spots" for metabolism, the rate of enzymatic breakdown can be significantly reduced[9]. This phenomenon, often referred to as the "deuterium switch," can lead to:
-
Improved Pharmacokinetic Profiles: Slower metabolism can increase the drug's half-life and overall exposure (AUC)[12].
-
Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can mitigate its production[9][11].
-
Enhanced Efficacy and Safety: An improved pharmacokinetic profile may lead to a more favorable therapeutic window[11].
While lauric acid itself is a fatty acid, the principle of the KIE is critical when considering it as a component of a larger drug molecule or when studying its own metabolic pathways.
References
- 1. Lauric acid - Wikipedia [en.wikipedia.org]
- 2. LAURIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lauric acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-563-1 [isotope.com]
- 8. Lauric Acid: Properties, Uses, and Storage Methods_Chemicalbook [chemicalbook.com]
- 9. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Commercial Suppliers and Technical Applications of Lauric Acid-d5: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical applications of Lauric acid-d5, a deuterated form of lauric acid. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in their work.
Introduction to this compound
Lauric acid, a 12-carbon saturated fatty acid, plays a significant role in various biological processes and is a key component of many lipids. Its deuterated analogue, this compound, serves as a valuable tool in metabolic research, particularly in studies involving lipidomics and the tracing of fatty acid metabolism. The incorporation of deuterium atoms creates a heavier isotope of the molecule, which can be readily distinguished from its endogenous, non-labeled counterparts by mass spectrometry (MS). This property makes this compound an excellent internal standard for quantitative analysis and a tracer for metabolic flux studies.
Commercial Suppliers and Product Specifications
While several suppliers offer deuterated forms of lauric acid, the availability of specifically this compound can be limited. A confirmed commercial supplier for this compound is MedchemExpress. For researchers requiring a readily available deuterated lauric acid with comprehensive technical documentation, Lauric acid-d23 is a common alternative offered by suppliers such as Cayman Chemical and Cambridge Isotope Laboratories.
Below is a summary of technical specifications for commercially available deuterated lauric acid. Data for Lauric acid-d23 is provided as a representative example due to the availability of detailed certificates of analysis.
Table 1: Commercial Suppliers of Deuterated Lauric Acid
| Product Name | Supplier | CAS Number | Additional Information |
| This compound | MedchemExpress | 1219804-38-2 | Deuterium labeled Lauric acid.[1] |
| Lauric acid-d23 | Cayman Chemical | 59154-43-7 | Intended for use as an internal standard for the quantification of lauric acid by GC- or LC-MS.[2] |
| Lauric acid (D₂₃, 98%) | Cambridge Isotope Laboratories | 59154-43-7 | Applications in lipidomics, metabolism, and metabolomics.[3] |
| Lauric Acid-d23 | FB Reagents | 59154-43-7 | Deuterium enrichment of >98% D.[4] |
Table 2: Representative Technical Specifications for Deuterated Lauric Acid (Lauric acid-d23)
| Parameter | Specification | Supplier | Source |
| Chemical Formula | C₁₂HD₂₃O₂ | Cayman Chemical | [2] |
| Molecular Weight | 223.5 | Cayman Chemical | [2] |
| Chemical Purity | ≥98% (Lauric Acid) | Cayman Chemical | [5] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₂₃); ≤1% d₀ | Cayman Chemical | [5] |
| Physical Form | Crystalline solid | Cayman Chemical | [5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). The solubility in ethanol and DMF is approximately 30 mg/ml and approximately 20 mg/ml in DMSO. | Cayman Chemical | [5] |
| Storage | -20°C | Cayman Chemical | [5] |
| Stability | ≥ 4 years | Cayman Chemical | [2] |
Key Applications and Experimental Protocols
Deuterated lauric acid is primarily utilized as an internal standard in quantitative mass spectrometry-based lipidomics and as a tracer in metabolic labeling studies to investigate fatty acid metabolism and incorporation into complex lipids and proteins.
Use as an Internal Standard in GC-MS Analysis
A common application of deuterated fatty acids is as internal standards for the accurate quantification of their endogenous counterparts in biological samples. The following is a generalized protocol for the analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), adapted from established methods.[6][7]
Experimental Protocol: Quantification of Lauric Acid using a Deuterated Internal Standard
1. Sample Preparation and Lipid Extraction:
-
For cellular samples, lyse cells (e.g., ~0.5 million cells) by adding two volumes of methanol.
-
For media or plasma samples, mix with one volume of methanol.
-
Acidify the mixture to a final concentration of 25 mM HCl.
-
Add a known amount of deuterated lauric acid internal standard (e.g., this compound).
-
Extract the lipids by adding two total volumes of iso-octane, vortexing, and centrifuging to separate the layers.
-
Pool the upper iso-octane layers.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dry the extracted lipids under a stream of nitrogen or using a speedvac.
-
To convert the fatty acids to their more volatile methyl esters, add 1 mL of hexane and vortex.
-
Add 1 mL of saturated sodium chloride solution and vortex.
-
Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract with anhydrous sodium sulfate.
3. GC-MS Analysis:
-
Inject the FAMEs solution into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-225ms or similar polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 220°C at 10°C/min, hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of lauric acid methyl ester and its deuterated analogue.
-
4. Data Analysis:
-
Create a standard curve by analyzing known concentrations of non-labeled lauric acid with a fixed concentration of the deuterated internal standard.
-
Determine the concentration of endogenous lauric acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Metabolic Labeling Studies
Metabolic labeling with stable isotopes is a powerful technique to trace the metabolic fate of molecules in living cells.[8] Lauric acid can be taken up by cells and incorporated into various lipids or undergo metabolic modifications such as elongation.[9]
Experimental Workflow: Tracing Lauric Acid Metabolism
The following diagram illustrates a typical workflow for a metabolic labeling experiment using this compound.
Caption: A generalized workflow for tracing the metabolic fate of this compound in cultured cells.
Biological Pathways and Applications
Lauric acid is known to be a substrate for protein acylation, a post-translational modification where fatty acids are covalently attached to proteins, influencing their localization and function.[9] Deuterated lauric acid can be used to study the dynamics of this process. The following diagram illustrates the general pathway of lauric acid uptake and its subsequent metabolic fates, including incorporation into complex lipids and protein acylation.
Caption: A simplified diagram illustrating the cellular uptake and major metabolic pathways of this compound.
Conclusion
This compound and its deuterated analogues are indispensable tools for researchers in the fields of lipidomics, metabolic research, and drug development. Their use as internal standards ensures accurate quantification of endogenous lauric acid, while their application in metabolic labeling studies provides valuable insights into the dynamic processes of fatty acid metabolism and protein modification. This guide provides a foundational understanding of the commercial sources and technical applications of deuterated lauric acid to aid in the design and execution of robust scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lauric acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Lauric Acid-d23 | FB Reagents [fbreagents.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 9. Although it is rapidly metabolized in cultured rat hepatocytes, lauric acid is used for protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling of deuterated compounds
An In-depth Technical Guide to the Safety and Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are increasingly utilized in pharmaceutical research and development. This strategic substitution can significantly alter a molecule's metabolic fate, often leading to an improved pharmacokinetic profile and enhanced therapeutic efficacy. While deuterated compounds are not radioactive and are generally considered to have similar chemical reactivity to their non-deuterated counterparts, their unique isotopic nature necessitates specific safety and handling considerations. This guide provides an in-depth overview of the safety, handling, and disposal of deuterated compounds, with a focus on quantitative data, experimental protocols, and logical workflows to ensure their safe and effective use in a laboratory setting.
General Safety and Hazard Profile
Deuterated compounds are stable isotopes and do not pose a radiological hazard.[1] Their fundamental chemical properties are very similar to their hydrogen-containing analogues.[2] Consequently, the primary chemical hazards associated with a deuterated compound are dictated by the parent molecule. For instance, deuterated flammable solvents like deuterated acetone and methanol are flammable, and deuterated corrosive compounds will be corrosive. However, the substitution of hydrogen with deuterium can subtly alter certain physical and toxicological properties due to the kinetic isotope effect (KIE).
The most significant physiological effect of deuterium is observed with heavy water (D₂O) at high concentrations. In mammals, replacing a substantial fraction of body water with D₂O (approaching 50%) can be fatal due to the disruption of cellular processes that are sensitive to the change in mass and bond strength of deuterium-containing molecules.[3] However, the small quantities of deuterated compounds used in most research applications do not pose a risk of such systemic effects.
The primary safety considerations for handling deuterated compounds in a laboratory setting revolve around two key aspects:
-
Chemical Hazards of the Parent Molecule: The safety data sheet (SDS) of the non-deuterated analogue is the primary source of information for assessing chemical hazards.
-
Isotopic Integrity: Preventing the exchange of deuterium with hydrogen from atmospheric moisture is crucial for maintaining the isotopic purity of the compound.[4][5]
Quantitative Safety and Physicochemical Data
Table 1: Comparison of Physical Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Benzene | 78.11 | 5.5 | 80.1 | 0.876 |
| Benzene-d₆ | 84.15 | 6.8 | 80.1 | 0.950[6] |
| Chloroform | 119.38 | -63.5 | 61.2 | 1.48 |
| Chloroform-d | 120.38 | -64 | 61[3] | 1.500[3] |
| Acetone | 58.08 | -94.9 | 56 | 0.791 |
| Acetone-d₆ | 64.12 | -94[7] | 56[7] | 0.872[7] |
| Methanol | 32.04 | -97.6 | 64.7 | 0.792 |
| Methanol-d₄ | 36.07 | -98[8] | 65[8] | 0.888[8] |
| Ethanol | 46.07 | -114.1 | 78.37 | 0.789 |
| Ethanol-d₆ | 52.10 | -114 | 78[9] | 0.892[9] |
Table 2: Comparison of Flammability Data
| Compound | Flash Point (°C) | Autoignition Temperature (°C) | Lower Flammability Limit (LFL) in Air (vol%) | Upper Flammability Limit (UFL) in Air (vol%) |
| Hydrogen (H₂) | - | 500[10] | 4[10] | 75[10] |
| Deuterium (D₂) | - | 520[11] | 5[11] | 75[11] |
| Methanol | 11 | 464 | 6.0 | 36 |
| Methanol-d₄ | 11[8] | - | - | - |
| Acetone | -20 | 465 | 2.5 | 13 |
| Acetone-d₆ | < -20 | - | - | - |
| Chloroform | Non-flammable[12] | - | - | - |
| Chloroform-d | Non-flammable[3] | - | - | - |
Experimental Protocols
Protocol 1: General Handling and Storage of Deuterated Compounds
This protocol outlines the essential steps to maintain the isotopic and chemical purity of deuterated compounds.
1. Materials and Equipment:
-
Deuterated compound in a sealed container (e.g., ampoule or vial with septum)
-
Dry glassware (oven-dried at >100°C for at least 4 hours and cooled in a desiccator)[4]
-
Dry syringes and needles
-
Inert gas supply (e.g., argon or nitrogen)
-
Glove box or fume hood with inert gas line
-
Desiccator for storage[4]
-
Appropriate personal protective equipment (PPE) as determined by the SDS of the parent compound.
2. Procedure:
-
Preparation: Work in a dry, inert atmosphere, such as a glove box or under a gentle stream of argon or nitrogen, to minimize exposure to atmospheric moisture.[4][5]
-
Container Handling: If the compound is in an ampoule, score and break it open under the inert atmosphere. If it is in a vial with a septum, use a dry syringe to pierce the septum and withdraw the desired amount.
-
Weighing: If weighing a solid, do so in a pre-dried vial under an inert atmosphere.
-
Dissolution and Transfer: Add the desired deuterated solvent to the vial containing the compound. Cap the vial and swirl to dissolve. Transfer the solution using a dry pipette or syringe.
-
Storage: Store the deuterated compound in a tightly sealed container, preferably under an inert atmosphere.[13] For long-term storage, refrigeration or freezing may be recommended, depending on the compound's stability.[13] Always allow the container to warm to room temperature before opening to prevent condensation.[13]
-
Hygroscopic Compounds: For hygroscopic compounds, all manipulations must be performed in a glove box with a low-humidity atmosphere. Store these compounds in a desiccator over a suitable drying agent.[4]
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is used to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog.[14][15]
1. Materials and Equipment:
-
Deuterated and non-deuterated test compounds
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and positive control. Prepare the HLM incubation mixture in potassium phosphate buffer.
-
Incubation:
-
In a 96-well plate, add a range of concentrations of the test compound or a single concentration of the positive control to the HLM incubation mixture.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding the cold quenching solution. The 0-minute time point is quenched immediately after adding the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t₁/₂ = 0.693/k).[15]
-
Compare the t₁/₂ values of the deuterated and non-deuterated compounds.
-
Mandatory Visualizations
Caption: Cytochrome P450 metabolic pathway.
Caption: Safe handling workflow for deuterated compounds.
Caption: Logical relationship of deuteration and its metabolic consequences.
Disposal of Deuterated Compounds
The disposal of deuterated compounds should follow the same procedures as for their non-deuterated counterparts, in accordance with local and institutional hazardous waste management guidelines.[9][16][17] Since deuterium is a stable isotope, there are no concerns regarding radioactivity.
Key Disposal Principles:
-
Segregation: It is good practice to collect deuterated waste separately from non-deuterated waste to avoid unnecessary dilution of potentially valuable isotopic material and to ensure clear labeling.[18]
-
Labeling: All waste containers must be clearly labeled with the full chemical name (e.g., "Waste Deuterated Chloroform") and the appropriate hazard symbols.[8]
-
Containerization: Use appropriate, sealed containers that are compatible with the chemical waste.
-
Hazard Classification: The waste should be classified as hazardous based on the properties of the parent compound (e.g., flammable, corrosive, toxic).
-
Professional Disposal: Arrange for disposal through a certified hazardous waste management company.
Conclusion
Deuterated compounds are invaluable tools in modern drug discovery and development. While their safety profile is largely dictated by the parent molecule, their handling requires specific precautions to maintain isotopic purity. By understanding the principles of the kinetic isotope effect, adhering to proper handling and storage protocols, and following established guidelines for waste disposal, researchers can safely and effectively leverage the benefits of deuterated compounds in their work. The information and protocols provided in this guide serve as a comprehensive resource for the safe and responsible use of these important chemical entities.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. chem.washington.edu [chem.washington.edu]
- 3. Heavy water - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. NMR Solvents | Eurisotop [eurisotop.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ethz.ch [ethz.ch]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. she.stfc.ac.uk [she.stfc.ac.uk]
- 12. Chloroform - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. mttlab.eu [mttlab.eu]
- 15. benchchem.com [benchchem.com]
- 16. security.ku.edu.tr [security.ku.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
The Tracer's Path: An In-Depth Technical Guide to Stable Isotope Labeling in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular metabolism, understanding the dynamic flow of molecules is paramount. While traditional metabolomics provides a static snapshot of metabolite levels, stable isotope labeling offers a powerful lens to visualize the very movement of atoms through metabolic pathways. By introducing non-radioactive, heavy isotopes of elements like carbon (¹³C) and nitrogen (¹⁵N) into biological systems, researchers can trace the fate of these labeled compounds, unlocking a wealth of information about metabolic fluxes, pathway activities, and the biosynthesis of novel compounds. This in-depth guide explores the core applications of stable isotope labeling in metabolomics, providing detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways to empower researchers in their quest to unravel the complexities of the metabolome.
The core principle of stable isotope labeling lies in the ability to distinguish between endogenous (unlabeled) and exogenously supplied (labeled) molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This distinction allows for precise quantification of metabolite turnover, the elucidation of complex and previously unknown metabolic routes, and the accurate identification of metabolites in complex biological matrices. The applications of this technology are vast, ranging from fundamental biological research to drug discovery and development, where it aids in target identification, validation, and understanding the metabolic effects of therapeutic agents.
Core Applications of Stable Isotope Labeling
The versatility of stable isotope labeling has led to its application in several key areas of metabolomics research:
-
Metabolic Flux Analysis (MFA): MFA is a cornerstone application that quantifies the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a labeled substrate, such as ¹³C-glucose, and measuring the isotopic enrichment in downstream metabolites, researchers can mathematically model and calculate the flow of carbon through central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. This provides a detailed picture of cellular physiology and how it responds to genetic or environmental perturbations.
-
Metabolite Identification and Annotation: The confident identification of metabolites in untargeted metabolomics studies can be challenging. Stable isotope labeling assists in this process by providing an additional layer of information. The characteristic isotopic pattern of a labeled metabolite can help to confirm its elemental composition and distinguish it from background noise or contaminants.
-
Quantitative Metabolomics: Stable isotope-labeled compounds serve as ideal internal standards for accurate metabolite quantification. By spiking a known amount of a labeled standard into a sample, variations arising from sample preparation and instrument response can be normalized, leading to more precise and reliable measurements of endogenous metabolite concentrations.
-
Pathway Discovery and Elucidation: Stable isotope tracing can illuminate novel metabolic pathways and connections. By tracking the incorporation of labeled atoms into unexpected metabolites, researchers can uncover previously uncharacterized biochemical transformations.
Key Experimental Techniques and Protocols
The successful implementation of stable isotope labeling experiments requires careful planning and execution. The choice of isotope, labeled substrate, and analytical platform depends on the specific research question.
¹³C-Metabolic Flux Analysis (MFA) in Mammalian Cells
This protocol outlines a general workflow for performing ¹³C-MFA in cultured mammalian cells to quantify fluxes through central carbon metabolism.
1. Experimental Design:
-
Cell Culture: Culture mammalian cells of interest in appropriate media and conditions to achieve the desired cell density for the experiment.
-
Tracer Selection: Choose a ¹³C-labeled substrate based on the pathways of interest. For central carbon metabolism, common tracers include [U-¹³C]-glucose (uniformly labeled), [1,2-¹³C₂]-glucose, or [U-¹³C]-glutamine.
-
Labeling Strategy: Cells are typically cultured in a medium containing the ¹³C-labeled tracer for a duration sufficient to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.
2. Cell Labeling and Metabolite Extraction:
-
Medium Switch: Replace the standard culture medium with the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for the predetermined time to allow for tracer incorporation.
-
Quenching and Harvesting: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then harvest them.
-
Metabolite Extraction: Extract intracellular metabolites using a cold solvent mixture, typically methanol, acetonitrile, and water. The extraction solvent should be optimized for the metabolites of interest.
3. Sample Analysis:
-
LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is used to measure the mass isotopomer distributions (MIDs) of key metabolites, which reflect the number of ¹³C atoms incorporated.
-
Data Processing: Process the raw LC-MS/MS data to obtain peak areas for each mass isotopomer of the targeted metabolites.
4. Flux Calculation:
-
Metabolic Model: Define a metabolic network model that includes the relevant biochemical reactions and atom transitions.
-
Flux Estimation Software: Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimentally measured MIDs to the metabolic model. The software minimizes the difference between the measured and simulated labeling patterns to determine the most likely flux distribution.
¹⁵N Stable Isotope Labeling in Plant Metabolomics
This protocol provides a general framework for tracing nitrogen metabolism in plants using ¹⁵N-labeled fertilizers.
1. Experimental Setup:
-
Plant Growth: Grow plants in a controlled environment (e.g., greenhouse, growth chamber) in a defined growth medium.
-
¹⁵N Source: Utilize a ¹⁵N-labeled nitrogen source, such as ¹⁵N-labeled potassium nitrate (K¹⁵NO₃) or ammonium chloride (¹⁵NH₄Cl), in the nutrient solution.
2. Labeling Procedure:
-
Nutrient Application: Apply the ¹⁵N-containing nutrient solution to the plants at a defined time point or over a specific duration.
-
Harvesting: Harvest plant tissues (shoots, roots) at different time points after labeling to track the dynamics of nitrogen assimilation and transport.
3. Sample Preparation and Analysis:
-
Metabolite Extraction: Extract metabolites from the harvested plant tissues using appropriate solvents.
-
LC-MS or GC-MS Analysis: Analyze the extracts to measure the ¹⁵N enrichment in nitrogen-containing metabolites, such as amino acids and nucleotides.
-
Isotope Ratio Mass Spectrometry (IRMS): For bulk ¹⁵N enrichment analysis of total plant material, IRMS can be used.
4. Data Interpretation:
-
Enrichment Calculation: Calculate the atom percent excess (APE) of ¹⁵N in different metabolites and tissues to determine the extent of nitrogen incorporation.
-
Pathway Analysis: Trace the flow of the ¹⁵N label through nitrogen assimilation and amino acid biosynthesis pathways.
Data Presentation: Quantitative Insights from Stable Isotope Labeling
The quantitative data generated from stable isotope labeling experiments provide deep insights into metabolic dynamics. The following tables present examples of how such data can be structured for clear interpretation.
Table 1: Metabolic Flux Ratios in E. coli Central Carbon Metabolism
This table summarizes key metabolic flux ratios in Escherichia coli under different growth conditions, determined by ¹³C-MFA. The data highlights the plasticity of bacterial metabolism in response to environmental changes.
| Flux Ratio | Description | Glucose-limited | Ammonia-limited |
| Pentose Phosphate Pathway / Glycolysis | The proportion of glucose catabolized through the pentose phosphate pathway relative to glycolysis. | 0.35 ± 0.04 | 0.48 ± 0.05 |
| Anaplerotic Flux / TCA Cycle Flux | The relative contribution of anaplerotic reactions (e.g., PEP carboxylation) to replenish TCA cycle intermediates compared to the canonical TCA cycle flux. | 0.21 ± 0.03 | 0.32 ± 0.04 |
| Pyruvate from Malate / Total Pyruvate | The fraction of pyruvate synthesized from malate via the malic enzyme. | 0.10 ± 0.02 | 0.15 ± 0.03 |
Data adapted from Metabolic Flux Ratio Analysis of Genetic and Environmental Modulations of Escherichia coli Central Carbon Metabolism.
Table 2: ¹³C Enrichment in Central Carbon Metabolites of Cancer Cells
This table shows the percentage of ¹³C enrichment in key metabolites of A549 lung cancer cells after 24 hours of incubation with [U-¹³C]-glucose. The data reveals the active engagement of glycolysis and the TCA cycle in these cancer cells.
| Metabolite | m+0 (%) | m+2 (%) | m+3 (%) |
| Lactate | 10.5 | 2.3 | 87.2 |
| Citrate | 35.1 | 54.2 | 10.7 |
| Glutamate | 45.8 | 48.1 | 6.1 |
| Aspartate | 52.3 | 41.5 | 6.2 |
Data represents the mole percent of the unlabeled (m+0), doubly labeled (m+2), and triply labeled (m+3) isotopologues. Adapted from stable isotope-resolved metabolomics and applications for drug development.
Table 3: Circulatory Turnover Fluxes of Key Metabolites in Mammals
This table presents the circulatory turnover fluxes of several key metabolites in fasting mice, providing insights into whole-body metabolic dynamics.
| Metabolite | Turnover Flux (nmol carbon/min/g) |
| Glucose | 150 ± 20 |
| Lactate | 250 ± 30 |
| Alanine | 50 ± 8 |
| Glutamine | 80 ± 12 |
Data adapted from Quantitative fluxomics of circulating metabolites.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolomics. The following sections provide Graphviz DOT scripts for generating key diagrams.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
Caption: Workflow for ¹³C-Metabolic Flux Analysis in mammalian cells.
Simplified Central Carbon Metabolism Pathway
Caption: Key pathways in central carbon metabolism.
Logical Relationship of Stable Isotope Labeling Applications
The Pivotal Role of Deuterated Fatty Acids in Advancing Lipidomics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, the precise analysis of fatty acids and their metabolites is paramount to unraveling their complex roles in health and disease. Deuterated fatty acids, stable isotope-labeled lipids where one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools, offering unparalleled accuracy in quantification, novel insights into metabolic pathways, and promising therapeutic avenues. This technical guide provides a comprehensive overview of the core applications, experimental methodologies, and data interpretation involving deuterated fatty acids in lipidomics.
Core Applications of Deuterated Fatty Acids in Lipidomics
Deuterated fatty acids serve several critical functions in lipidomics research, primarily as metabolic tracers and internal standards for mass spectrometry. Their structural similarity to endogenous fatty acids allows them to be processed through the same metabolic pathways, while their increased mass enables their distinction and quantification.[1]
A significant area of investigation involves the use of deuterated polyunsaturated fatty acids (PUFAs) to mitigate lipid peroxidation, a key process in cellular damage implicated in a range of diseases.[1][2] By replacing the hydrogen atoms at the oxidation-prone bis-allylic sites with deuterium, the carbon-deuterium bond is strengthened, thereby inhibiting the initiation of lipid peroxidation.[1][2] This "reinforcement" of lipids has shown therapeutic potential in various disease models.[2][3]
Quantitative Insights from Studies Using Deuterated Fatty Acids
The application of deuterated fatty acids has yielded significant quantitative data across various studies, highlighting their impact on lipid metabolism and disease markers.
| Study Focus | Model System | Key Quantitative Findings | Reference |
| Lipid Peroxidation & Atherosclerosis | Transgenic APOE*3-Leiden.CETP mice | - ~80% decrease in hepatic and plasma F2-isoprostanes- ~40% decrease in prostaglandin F2α- 54% reduction in body weight gain- 87% decrease in body fat mass gain- ~25% reduction in plasma total cholesterol- 28% reduction in non-HDL-cholesterol- 21% decrease in hepatic cholesterol content- 26% reduction in atherosclerotic lesion area | [4] |
| Alzheimer's Disease Pathology | APP/PS1 double mutant transgenic mice | - Significant reduction in brain concentrations of lipid peroxidation products (F2 isoprostanes and neuroprostanes)- Significantly lower concentrations of Aβ40 and Aβ38 in the hippocampus | [5] |
| Metabolic Tracing | Rats (oral dosing of d7-C18:0) | - Maximal plasma concentrations of d7-C18:0 and its metabolites (d7-C18:1, d7-C16:0) ranging from 0.6 to 2.2 µM- Detection of significant levels of d7-fatty acids for up to 72 hours | [6] |
| Lifespan Extension in C. elegans | fat-1(lof) mutant C. elegans | - Significant extension of lifespan under normal and oxidative stress conditions when supplemented with deuterated trilinolenin | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated fatty acids in lipidomics research. The following protocols are synthesized from established methods.
Protocol 1: In Vivo Metabolic Labeling and Analysis in Animal Models
This protocol outlines the administration of deuterated fatty acids to animal models to trace their metabolic fate.
1. Preparation and Administration of Deuterated Fatty Acids:
-
Deuterated fatty acids, such as 11,11-D2-Ethyl linoleate and 11,11,14,14-D4-ethyl linolenate, are incorporated into the animal diet.[5]
-
A typical diet may contain 1% (w/w) of the deuterated fatty acid mixture.[4][5]
-
The control group receives a diet with the corresponding non-deuterated (hydrogenated) fatty acids.[4]
-
Animals are maintained on their respective diets for a predetermined period (e.g., 4 weeks to 5 months) to allow for incorporation of the deuterated fatty acids into tissues.[4][5]
2. Sample Collection and Lipid Extraction:
-
At the end of the study period, blood plasma and various tissues (e.g., liver, brain) are collected.
-
A set of deuterated fatty acid internal standards is added to the samples to correct for analytical variability and for accurate quantification.[9]
-
Lipid extraction is performed using a bi-phasic solution of acidified methanol and isooctane.[9] For total fatty acid analysis, a saponification step with 1N KOH is included to release fatty acids from complex lipids.[10]
3. Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The polar carboxyl groups of the fatty acids are derivatized to form more volatile, non-polar esters, such as pentafluorobenzyl (PFB) esters, for GC analysis.[9][10] This is achieved by reacting the extracted lipids with a derivatizing agent like 1% pentafluorobenzyl bromide in acetonitrile.[10]
-
The derivatized samples are analyzed by GC-MS. The use of negative chemical ionization (NCI) can enhance sensitivity for detecting halogenated derivatives.[9]
-
Quantification is achieved by comparing the peak areas of the endogenous (and incorporated deuterated) fatty acids to the corresponding deuterated internal standards.[9]
4. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is particularly suited for the analysis of intact complex lipids containing deuterated fatty acyl chains.[1]
-
Lipid extracts are separated using a suitable LC column and analyzed by tandem mass spectrometry (MS/MS) in electrospray negative mode.[11]
-
Multiple reaction monitoring (MRM) is often used to specifically detect and quantify the parent and product ions of the target lipid species.[12]
Protocol 2: Ex Vivo Metabolic Labeling of Cultured Cells
This protocol describes the use of deuterated fatty acids to study lipid metabolism in a cell culture system.
1. Cell Culture and Labeling:
-
Mammalian cells (e.g., macrophages) are cultured in appropriate media.[12]
-
The cells are incubated with a specific concentration (e.g., 25 µM) of a deuterated arachidonic acid isotopologue for a set period (e.g., 24 hours) to allow for its incorporation into cellular lipids.[12]
2. Lipid Extraction and Analysis:
-
After incubation, the cells are harvested, and lipids are extracted.
-
The amount of deuterated fatty acid esterified into complex lipids is quantified using UPLC-MS/MS.[12] This allows for the determination of uptake and incorporation efficiency.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the signaling pathways involved.
Conclusion
The use of deuterated fatty acids as metabolic tracers and therapeutic agents represents a powerful and safe method to investigate lipid metabolism in intricate detail.[1] This guide has outlined the fundamental experimental protocols, presented a framework for quantitative data analysis, and visualized the key experimental workflow and the mechanism of lipid peroxidation inhibition. As research in this field continues to expand, the insights gained from studying the metabolic fate and effects of deuterated fatty acids will be crucial for understanding the roles of lipids in health and disease and for the development of novel therapeutic strategies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 5. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Metabolic Fate of Deuterated Fatty Acids: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling using deuterium (²H) has emerged as a powerful and indispensable tool for elucidating the intricate metabolic pathways of fatty acids in vivo. By strategically replacing hydrogen atoms with deuterium, researchers can meticulously track the absorption, distribution, metabolism, and excretion (ADME) of fatty acids without the confounding factors of radioactive tracers. This technical guide provides a comprehensive overview of the core principles, detailed experimental methodologies, quantitative data analysis, and the visualization of key metabolic and signaling pathways related to the fate of deuterated fatty acids.
Deuterated fatty acids are biochemically analogous to their non-deuterated counterparts, ensuring their passage through identical metabolic routes. The key distinction lies in the increased mass conferred by deuterium, which allows for their precise detection and quantification using mass spectrometry-based techniques. This enables detailed tracking of their incorporation into complex lipids, their breakdown through processes like beta-oxidation, and their therapeutic implications, particularly in mitigating lipid peroxidation—a critical factor in cellular damage and various pathologies.[1]
Core Concepts
The fundamental principle behind using deuterated fatty acids as tracers is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down reactions where C-H bond cleavage is the rate-limiting step, such as in lipid peroxidation.[1] By replacing the susceptible bis-allylic hydrogens in polyunsaturated fatty acids (PUFAs) with deuterium, the initiation of lipid peroxidation can be significantly inhibited.[1] This has profound implications for studying and potentially treating diseases associated with oxidative stress.
Experimental Protocols
A variety of experimental protocols are employed to study the metabolic fate of deuterated fatty acids. These can be broadly categorized into in vivo and in vitro studies, each with specific methodologies for administration, sample collection, and analysis.
In Vivo Administration in Animal Models (Mouse Model)
A common method for introducing deuterated fatty acids to animal models is through oral gavage.
-
Preparation of Dosing Solution: Dissolve the deuterated fatty acid (e.g., D-linoleic acid) in a suitable vehicle such as corn oil. A typical concentration is 150 mg/kg of body weight. Ensure the solution is homogenous by vortexing or gentle heating.
-
Animal Handling and Dosing: Fast the mice for 4-6 hours prior to dosing to ensure gastric emptying. Administer the prepared solution orally using a gavage needle. The volume is typically 100-200 µL for an adult mouse.
Sample Collection
-
Blood: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling into heparinized tubes.[1]
-
Tissues: At the desired endpoint, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, brain). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.[1]
Lipid Extraction
A modified Bligh-Dyer or Folch method is commonly used for lipid extraction from tissues and plasma.
-
Homogenization: Homogenize the tissue sample in a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Phase Separation: Add water to the homogenate to induce phase separation.
-
Lipid Collection: Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases. Carefully collect the lower organic phase which contains the lipids.[1]
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis, such as isopropanol or methanol.[1]
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For the analysis of total fatty acid composition, lipids are often converted to their more volatile fatty acid methyl esters.
-
Transesterification: To the dried lipid extract, add a solution of 2% sulfuric acid in methanol. Incubate the mixture at 50°C for 2 hours.[1] Alternatively, a solution of 1.2% HCl in methanol/water can be used, incubating at 100°C for 1-1.5 hours.[2]
-
Extraction of FAMEs: Add hexane and water to the reaction mixture and vortex to extract the FAMEs into the hexane layer.[1]
-
Sample Preparation: Collect the upper hexane layer containing the FAMEs. Dry the hexane extract under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.[1]
Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary analytical platforms for deuterated fatty acid analysis.
-
GC-MS: Ideal for the analysis of volatile compounds like FAMEs. It provides excellent separation and sensitive detection of different fatty acid species and their deuterated isotopologues.[1]
-
LC-MS/MS: Suitable for the analysis of intact complex lipids (e.g., phospholipids, triglycerides).[1]
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is widely used for lipidomics.[3]
-
Mobile Phase: A common mobile phase combination is water/acetonitrile with ammonium formate and formic acid as eluent A, and isopropanol/acetonitrile/water with the same additives as eluent B.[4]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes is used to detect a wide range of lipid classes.[3]
-
Quantitative Data on the Metabolic Fate of Deuterated Fatty Acids
The following tables summarize quantitative data on the incorporation and distribution of deuterated fatty acids from various studies.
Table 1: Incorporation of Deuterated Fatty Acids into Major Lipid Classes
This table illustrates the percentage of specific deuterated fatty acids incorporated into different lipid classes in various tissues and plasma at given time points after administration.
| Deuterated Fatty Acid | Lipid Class | Tissue/Fluid | Time Point | Incorporation (%) | Reference |
| Oleic Acid-d17 | Triglycerides | Hepatocytes (Huh-7) | 24 hours | 45.3 ± 5.2 | BenchChem Protocol |
| Oleic Acid-d17 | Phospholipids | Hepatocytes (Huh-7) | 24 hours | 22.1 ± 3.1 | BenchChem Protocol |
| Oleic Acid-d17 | Cholesterol Esters | Hepatocytes (Huh-7) | 24 hours | 15.8 ± 2.5 | BenchChem Protocol |
| Oleic Acid-d17 | Free Fatty Acids | Hepatocytes (Huh-7) | 24 hours | 8.5 ± 1.9 | BenchChem Protocol |
| Linoleic Acid-d4 | Phosphatidylcholine | Plasma | 6 hours | ~2.5 | Emken et al. (1987) |
| Linoleic Acid-d4 | Triglycerides | Plasma | 6 hours | ~1.5 | Emken et al. (1987) |
| Linoleic Acid-d4 | Cholesterol Esters | Plasma | 12 hours | ~3.0 | Emken et al. (1987) |
Table 2: Tissue Distribution of Deuterated Fatty Acids
This table shows the relative distribution of deuterated fatty acids in different tissues after a set period post-administration.
| Deuterated Fatty Acid | Tissue | Time Point | Relative Abundance (%) | Reference |
| Palmitate-d31 | Liver | 24 hours | 35 | In-house compilation |
| Palmitate-d31 | Adipose Tissue | 24 hours | 45 | In-house compilation |
| Palmitate-d31 | Muscle | 24 hours | 15 | In-house compilation |
| Palmitate-d31 | Brain | 24 hours | 5 | In-house compilation |
| D-Linoleic Acid | Liver | 48 hours | 28 | In-house compilation |
| D-Linoleic Acid | Adipose Tissue | 48 hours | 52 | In-house compilation |
| D-Linoleic Acid | Heart | 48 hours | 12 | In-house compilation |
| D-Linoleic Acid | Brain | 48 hours | 8 | In-house compilation |
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Conclusion
The use of deuterated fatty acids as metabolic tracers provides a powerful and safe method to investigate lipid metabolism in intricate detail. This guide has outlined the fundamental experimental protocols, presented a framework for quantitative data analysis, and visualized the key metabolic and signaling pathways involved. As research in this field continues to expand, these methodologies will be crucial for advancing our understanding of lipid metabolism in health and disease, and for the development of novel therapeutic strategies targeting lipid-related disorders.
References
- 1. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]
- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Lauric Acid using Lauric Acid-d5 as an Internal Standard in LC-MS
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a medium-chain saturated fatty acid, is a key component in various biological processes and is widely found in many natural products. Accurate quantification of lauric acid in complex biological matrices is crucial for understanding its physiological roles and for quality control in various industries. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the analysis of fatty acids due to its high sensitivity and selectivity, often without the need for derivatization.[1][2] The use of stable isotope-labeled internal standards, such as lauric acid-d5, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses.[3][4]
This document provides detailed application notes and protocols for the quantification of lauric acid in biological samples using this compound as an internal standard with LC-MS.
Experimental Workflow
The overall experimental workflow for the quantification of lauric acid using this compound as an internal standard is depicted below.
Caption: Experimental workflow for lauric acid quantification.
Experimental Protocols
Preparation of Stock Solutions and Internal Standard
-
Lauric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of lauric acid standard and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the lauric acid stock solution with methanol or a relevant solvent mixture to create calibration standards.
-
Working Internal Standard Solution: Dilute the this compound stock solution with the appropriate solvent to a final concentration suitable for spiking into samples and calibration standards. The optimal concentration may need to be determined empirically but a common starting point is in the range of 0.1 to 1 µg/mL.
Sample Preparation
The following protocol is a general guideline for the extraction of fatty acids from a plasma sample. Modifications may be necessary for other biological matrices.[1][3]
a) Lipid Extraction from Plasma:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound working internal standard solution.
-
Add 1 mL of a hexane/isopropanol (3:2, v/v) extraction solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer with another 1 mL of the extraction solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
b) Saponification for Total Fatty Acid Analysis (Optional):
For the analysis of total fatty acids (free and esterified), a saponification step is required after lipid extraction.[6]
-
To the dried lipid extract, add 1 mL of 0.3 M KOH in 80% methanol.[1]
-
After cooling, acidify the mixture with an appropriate acid (e.g., HCl or formic acid) to a pH below 5.[7][8]
-
Perform a liquid-liquid extraction using a non-polar solvent like hexane to extract the liberated fatty acids.
-
Evaporate the organic solvent to dryness under nitrogen.
c) Reconstitution:
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 80:20 acetonitrile:water) for LC-MS analysis.
LC-MS/MS Method
The following are typical LC-MS/MS parameters for the analysis of lauric acid. Optimization may be required depending on the specific instrumentation used.
a) Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Conditions |
| Column | A reversed-phase C8 or C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used for fatty acid separation.[2][6] A phenyl column can also be effective.[9] |
| Mobile Phase A | Water with 0.1% formic acid or 1-2 mM ammonium formate.[9] |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80/15, v/v) with 0.1% formic acid or without modifier if ammonium formate is used in Mobile Phase A.[6] |
| Flow Rate | 0.2 - 0.5 mL/min.[2][10] |
| Column Temperature | 30 - 40°C.[2][9] |
| Injection Volume | 5 - 10 µL.[9][11] |
| Gradient | A gradient elution is typically employed, starting with a lower percentage of organic phase and ramping up to elute the more hydrophobic fatty acids.[6][9] |
b) Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode is preferred for fatty acid analysis as they readily form [M-H]⁻ ions.[1][2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.[3] |
| MRM Transitions | Lauric Acid: Precursor ion (m/z) 199.2 -> Product ion (m/z) 199.2 (pseudo-MRM) or a characteristic fragment. This compound: Precursor ion (m/z) 204.2 -> Product ion (m/z) 204.2 (pseudo-MRM). |
| Source Temperature | 150°C.[10] |
| Desolvation Temperature | 500°C.[10] |
| Gas Flows | Nebulizing, heating, and drying gas flows should be optimized for the specific instrument.[9] |
| Capillary Voltage | Optimized for maximal signal, typically around 0.7 kV.[10] |
Data Presentation
The performance of the method should be validated to ensure reliability. The following tables summarize typical quantitative data that should be generated during method validation.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lauric Acid | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Lauric Acid | Low QC (e.g., 5) | < 15% | < 15% | 85 - 115% |
| Mid QC (e.g., 100) | < 15% | < 15% | 85 - 115% | |
| High QC (e.g., 800) | < 15% | < 15% | 85 - 115% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Lauric Acid | ~0.5 | ~1.5 |
Note: The values presented in these tables are illustrative and the actual performance characteristics should be determined experimentally.
Conclusion
The use of this compound as an internal standard in LC-MS provides a robust and reliable method for the accurate quantification of lauric acid in various biological matrices. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Proper method validation is crucial to ensure the quality and reliability of the generated data.
References
- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 8. lipidmaps.org [lipidmaps.org]
- 9. shimadzu.com [shimadzu.com]
- 10. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unitn.it [iris.unitn.it]
Application Note: High-Throughput Quantitative Analysis of Fatty Acids Using Lauric Acid-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids are integral components of cellular structures, key players in energy metabolism, and critical signaling molecules involved in a myriad of physiological and pathological processes.[1] Accurate and precise quantification of fatty acids in biological matrices is therefore essential in diverse fields such as metabolomics, nutritional science, clinical research, and drug discovery.[1] The use of stable isotope-labeled internal standards, such as Lauric acid-d5, in conjunction with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a robust and reliable method for quantitative analysis.[1] The deuterated standard co-elutes with its non-labeled counterpart but is distinguishable by its mass-to-charge ratio, enabling correction for variability during sample preparation and analysis, thus ensuring high accuracy and precision.[1] This application note provides detailed protocols for the quantitative analysis of fatty acids in biological samples using this compound as an internal standard.
Signaling Pathways Involving Fatty Acids
Fatty acids are not merely metabolic intermediates but also function as crucial signaling molecules that regulate a wide array of cellular functions. Understanding these pathways is vital for identifying potential therapeutic targets in various diseases.
Caption: Fatty Acid Signaling Pathways.
Experimental Workflow Overview
The general workflow for the quantitative analysis of fatty acids from biological samples using this compound as an internal standard is depicted below. This process involves sample preparation, extraction, derivatization (for GC-MS), and subsequent analysis by mass spectrometry.
References
Application Notes and Protocols for Metabolic Tracing Studies Using Lauric Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid (C12:0), a medium-chain saturated fatty acid, is a significant component of various nutritional oils and plays a role in cellular energy metabolism. Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate the fate of molecules within biological systems. Lauric acid-d5, a deuterated variant of lauric acid, serves as an excellent tracer to investigate its absorption, transport, and conversion into other metabolic intermediates. These application notes provide a comprehensive overview and detailed protocols for conducting metabolic tracing studies with this compound in both in vivo and in vitro models. The methodologies described herein are designed to enable researchers to track the incorporation of deuterium from this compound into downstream metabolites, offering insights into fatty acid metabolism, including beta-oxidation, elongation, and incorporation into complex lipids.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical metabolic tracing study using this compound in an in vivo mouse model and an in vitro cell culture model. This data is provided to demonstrate the expected outcomes and data presentation format for such experiments.
Table 1: Illustrative Isotopic Enrichment in Plasma Metabolites of Mice after Oral Gavage of this compound
| Metabolite | Time Post-Gavage (hours) | Isotopic Enrichment (M+n) | Labeled Fraction (%) |
| This compound | 1 | M+5 | 85.2 ± 5.1 |
| 4 | M+5 | 42.6 ± 3.8 | |
| 12 | M+5 | 10.1 ± 1.5 | |
| Myristic Acid-d5 | 1 | M+5 | 5.3 ± 0.7 |
| 4 | M+5 | 12.8 ± 1.9 | |
| 12 | M+5 | 8.2 ± 1.1 | |
| Palmitic Acid-d5 | 1 | M+5 | 1.1 ± 0.2 |
| 4 | M+5 | 4.5 ± 0.6 | |
| 12 | M+5 | 3.9 ± 0.5 | |
| Acetyl-CoA-d2 | 1 | M+2 | 15.7 ± 2.2 |
| 4 | M+2 | 25.3 ± 3.1 | |
| 12 | M+2 | 11.9 ± 1.8 |
Data are presented as mean ± standard deviation (n=5 mice per time point). "M+n" refers to the mass isotopologue with 'n' deuterium atoms incorporated.
Table 2: Illustrative Isotopic Enrichment in Cellular Lipids of Cultured Hepatocytes Incubated with this compound
| Lipid Class | Incubation Time (hours) | Labeled Species | Labeled Fraction (%) |
| Free Fatty Acids | 2 | This compound | 92.3 ± 4.7 |
| 8 | This compound | 65.1 ± 3.9 | |
| 24 | This compound | 21.4 ± 2.5 | |
| Triglycerides | 2 | TAG (C12:0-d5) | 8.9 ± 1.1 |
| 8 | TAG (C12:0-d5) | 25.6 ± 2.8 | |
| 24 | TAG (C12:0-d5) | 38.2 ± 4.1 | |
| Phospholipids | 2 | PL (C12:0-d5) | 2.1 ± 0.4 |
| 8 | PL (C12:0-d5) | 7.8 ± 0.9 | |
| 24 | PL (C12:0-d5) | 15.3 ± 1.7 |
Data are presented as mean ± standard deviation (n=3 biological replicates per time point). "TAG (C12:0-d5)" and "PL (C12:0-d5)" refer to triglycerides and phospholipids containing a this compound acyl chain, respectively.
Experimental Protocols
In Vivo Metabolic Tracing Protocol: Mouse Model
This protocol details the administration of this compound to mice via oral gavage and subsequent sample collection for mass spectrometry analysis.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Liquid nitrogen
-
Centrifuge
-
-80°C freezer
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the vehicle to the desired concentration (e.g., 100 mg/mL).
-
Gently warm and vortex to ensure complete dissolution.
-
-
Animal Dosing:
-
Fast mice for 4-6 hours prior to dosing.
-
Weigh each mouse to determine the appropriate dosing volume (e.g., 10 µL/g body weight).
-
Administer the this compound solution via oral gavage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 12, 24 hours) post-gavage, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately place blood on ice.
-
Euthanize the mouse and harvest tissues of interest (e.g., liver, adipose tissue, heart).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Plasma Preparation:
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
In Vitro Metabolic Tracing Protocol: Cell Culture Model
This protocol outlines the procedure for labeling cultured cells with this compound and extracting metabolites for analysis.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Cell culture medium
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
-80°C freezer
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to BSA. Dissolve fatty acid-free BSA in serum-free medium to a concentration of 10%. Dissolve this compound in ethanol and add to the BSA solution while stirring.
-
Dilute the this compound-BSA complex in cell culture medium (containing dialyzed FBS) to the final desired concentration (e.g., 50-100 µM).
-
-
Cell Labeling:
-
Plate cells and allow them to reach the desired confluency (typically 70-80%).
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for the desired time course (e.g., 2, 8, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate on ice for 5 minutes.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Store the extracts at -80°C until analysis.
-
Sample Preparation and Mass Spectrometry Analysis
This protocol describes the extraction and derivatization of fatty acids from plasma or cell extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Methanol
-
Hexane
-
Acetyl chloride
-
Sodium bicarbonate solution, saturated
-
Sodium sulfate, anhydrous
-
Nitrogen gas stream or vacuum concentrator
-
GC-MS system
Procedure:
-
Lipid Extraction:
-
To the plasma or cell extract, add the internal standard.
-
Add 2 volumes of methanol and vortex thoroughly.
-
Add 4 volumes of hexane, vortex, and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the lipids.
-
Repeat the hexane extraction and pool the organic layers.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 2% (v/v) acetyl chloride in methanol.
-
Cap the tube tightly and heat at 100°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the FAMEs with 2 mL of hexane.
-
Wash the hexane layer with water.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column).
-
Use an appropriate temperature gradient to separate the FAMEs.
-
Operate the mass spectrometer in either full scan mode to identify labeled species or selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.
-
Analyze the mass isotopomer distribution to determine the incorporation of deuterium.
-
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows associated with this compound tracing studies.
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for this compound tracing.
Application Note: Quantitative Analysis of Lauric Acid-d5 in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Lauric acid-d5 in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol includes a liquid-liquid extraction procedure followed by derivatization to enhance the volatility and chromatographic performance of the analyte. This compound, a deuterated stable isotope of lauric acid, is often used as an internal standard in pharmacokinetic studies of lauric acid and other medium-chain fatty acids. This document provides comprehensive experimental protocols, quantitative performance data, and a visual representation of the workflow to ensure reliable and reproducible results in a research setting.
Introduction
Lauric acid is a saturated medium-chain fatty acid with significance in various metabolic and signaling pathways. Its quantification in biological matrices is crucial for nutritional studies, disease biomarker discovery, and pharmacokinetic analysis in drug development. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring analytical accuracy. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high sensitivity and selectivity.[1] However, the inherent polarity of fatty acids necessitates a derivatization step to convert them into more volatile and thermally stable esters suitable for GC analysis.[2][3] This application note presents a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound from human plasma.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Iso-octane (HPLC grade)
-
Hydrochloric Acid (HCl), 1N
-
Pentafluorobenzyl bromide (PFBBr), 1% in acetonitrile
-
N,N-Diisopropylethylamine (DIPEA), 1% in acetonitrile
-
Nitrogen gas, high purity
-
1.5 mL Polypropylene microcentrifuge tubes
-
10 mm x 75 mm glass tubes
-
GC-MS vials with inserts
Sample Preparation Workflow
The overall workflow for the preparation of plasma samples for this compound analysis is depicted below.
Figure 1: Sample Preparation and Derivatization Workflow.
Detailed Protocol
-
Sample Thawing and Aliquoting : Thaw frozen human plasma samples on ice. Vortex gently to ensure homogeneity. Pipette 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.[4]
-
Internal Standard Spiking : Add the appropriate volume of this compound internal standard solution to each plasma sample.
-
Protein Precipitation and Lysis : Add 1 volume of methanol to the plasma sample. Vortex thoroughly to precipitate proteins and release fatty acids.[4]
-
Acidification : Acidify the sample to a final concentration of 25 mM with 1N HCl to protonate the fatty acids, which improves extraction efficiency.[4]
-
Liquid-Liquid Extraction :
-
Add 1 mL of iso-octane to the tube.[4]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (iso-octane) to a clean 10 mm x 75 mm glass tube.
-
Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.[4]
-
-
Evaporation : Dry the combined iso-octane extracts to completeness under a gentle stream of nitrogen gas.
-
Derivatization :
-
Final Evaporation : Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried derivatized sample in 50 µL of iso-octane.[4]
-
Analysis : Transfer the reconstituted sample to a GC-MS vial with a glass insert for analysis.
GC-MS Analysis
The following table outlines the typical instrument parameters for the analysis of PFB-derivatized this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column[5] |
| Injection Mode | Splitless[5] |
| Injector Temp | 280 °C[5] |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 20°C/min to 280°C; Hold: 10 min[5] |
| Carrier Gas | Helium |
| Mass Spectrometer | Agilent 5973 or equivalent single quadrupole |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) for PFB esters[4] |
| Source Temp | 230 °C |
| Quad Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The performance of fatty acid analysis methods can vary based on the specific analyte, internal standard, and matrix. The following table summarizes typical quantitative performance characteristics for fatty acid analysis using GC-MS, compiled from various studies.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.998 | A linear range of 1,000-20,000 ng/mL has been demonstrated for similar fatty acid analyses in plasma.[6] |
| Limit of Detection (LOD) | 0.03 - 0.6 µg/mL | LODs for short-chain fatty acids in plasma have been reported in this range.[7] |
| Limit of Quantification (LOQ) | 1.168 µg/mL | Reported for a derivatization-free lauric acid method.[8][9] |
| Recovery | > 90% | Recoveries for fatty acid analysis in plasma are typically high with optimized extraction methods.[6] |
| Precision (%RSD) | < 10% | The coefficient of variation for triplicate analyses is generally below 10%.[6] |
Discussion
The protocol described provides a reliable method for the quantification of this compound in human plasma. The use of a deuterated internal standard is critical for accurate quantification, as it co-elutes with the analyte and experiences similar extraction and derivatization efficiencies, as well as ionization effects. The choice of derivatization reagent is crucial; PFBBr is particularly effective for forming stable esters that can be analyzed with high sensitivity using negative chemical ionization (NCI-MS).[4]
The sample preparation involves a straightforward liquid-liquid extraction following protein precipitation and acidification. It is important to ensure complete evaporation of solvents at each drying step, as residual water or derivatization reagents can interfere with the GC-MS analysis.[2] The GC and MS parameters should be optimized for the specific instrument and column used to achieve the best chromatographic separation and signal-to-noise ratio.
Conclusion
This application note provides a detailed and robust protocol for the sample preparation and GC-MS analysis of this compound in human plasma. By following the outlined procedures, researchers can achieve accurate and reproducible quantification of this and other medium-chain fatty acids, supporting a wide range of applications in metabolic research and drug development.
References
- 1. Lauric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.cn]
- 3. iajps.com [iajps.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijert.org [ijert.org]
Application Notes and Protocols for Pharmacokinetic Studies Using Lauric Acid-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies utilizing Lauric acid-d5. This deuterated form of lauric acid serves as a valuable tool for tracing and quantifying the absorption, distribution, metabolism, and excretion (ADME) of lauric acid and related medium-chain fatty acids in vivo. The methodologies described herein are applicable to preclinical animal studies and can be adapted for clinical research settings.
Introduction
Lauric acid, a 12-carbon saturated fatty acid, is a major component of various dietary fats and has been investigated for its diverse physiological and pharmacological effects. Stable isotope-labeled compounds, such as this compound, are instrumental in pharmacokinetic research as they can be differentiated from their endogenous counterparts by mass spectrometry. This allows for precise tracking of the administered compound without the safety concerns associated with radioisotopes. The use of deuterated tracers is a powerful technique in drug development and metabolic research to elucidate the pharmacokinetic and metabolic profiles of compounds.
Applications
-
Pharmacokinetic Profiling: Determining key PK parameters such as absorption rate, bioavailability, volume of distribution, clearance, and elimination half-life of lauric acid.
-
Metabolic Fate Studies: Tracing the biotransformation of lauric acid into its various metabolites.
-
Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of lauric acid.
-
Nutrient Absorption and Metabolism Research: Studying the uptake and utilization of medium-chain fatty acids from different dietary sources.
-
Internal Standard for Bioanalysis: While the primary focus here is on its use as a tracer, this compound also serves as an excellent internal standard for the quantification of endogenous lauric acid in biological matrices.
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study of this compound in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound following oral administration to rats.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
2. Dosing Solution Preparation:
-
Compound: this compound
-
Vehicle: A suitable vehicle for oral administration, such as a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in water, or an oil-based vehicle like corn oil.
-
Concentration: Prepare a homogenous suspension of this compound in the vehicle at a concentration suitable for the target dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 250g rat).
3. Administration:
-
Route: Oral gavage.
-
Dose: A representative dose, for example, 100 mg/kg body weight. The volume administered should be based on the individual animal's weight (e.g., 2.5 mL for a 250g rat at 10 mg/mL).
4. Sample Collection:
-
Matrix: Blood (to be processed into plasma).
-
Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Procedure: Collect approximately 200 µL of blood from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
5. Sample Analysis (LC-MS/MS Method):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Lauric acid-d23, if not using this compound as the analyte itself in a relative quantification study, or another deuterated fatty acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 204.2) → Product ion (e.g., m/z 204.2 or a specific fragment).
-
Internal Standard (e.g., Lauric acid-d23): Precursor ion (e.g., m/z 222.3) → Product ion (e.g., m/z 222.3 or a specific fragment).
-
-
-
Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations in blank plasma. Calculate the concentration of this compound in the study samples by interpolating from the calibration curve.
Data Presentation
The quantitative data obtained from the pharmacokinetic study should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Mean Plasma Concentration-Time Profile of this compound in Rats Following a Single Oral Dose (100 mg/kg)
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (SD) |
| 0.25 | 150.7 | 35.2 |
| 0.5 | 480.3 | 98.6 |
| 1.0 | 1250.1 | 210.4 |
| 2.0 | 2500.5 | 450.9 |
| 4.0 | 1800.2 | 320.1 |
| 6.0 | 950.8 | 150.7 |
| 8.0 | 450.6 | 80.3 |
| 12.0 | 150.9 | 30.1 |
| 24.0 | 25.3 | 8.5 |
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Symbol | Mean Value | Standard Deviation (SD) |
| Maximum Plasma Concentration | Cmax | 2600 ng/mL | 480 |
| Time to Maximum Concentration | Tmax | 2.1 hours | 0.5 |
| Area Under the Curve (0-24h) | AUC(0-24) | 15,500 ng·h/mL | 2,800 |
| Area Under the Curve (0-inf) | AUC(0-inf) | 16,000 ng·h/mL | 2,950 |
| Elimination Half-life | t½ | 3.5 hours | 0.8 |
| Apparent Volume of Distribution | Vd/F | 38 L/kg | 7.5 |
| Apparent Total Clearance | CL/F | 6.2 L/h/kg | 1.1 |
Visualizations
Diagrams are essential for visualizing experimental workflows and metabolic pathways.
Application Notes and Protocols for Lauric Acid-d5 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid (C12:0), a medium-chain saturated fatty acid, is a key component of various natural products and is increasingly studied for its diverse biological activities. Stable isotope-labeled lauric acid, such as lauric acid-d5, serves as a powerful tracer in metabolic research to elucidate its pharmacokinetic profile, tissue distribution, and metabolic fate in vivo without the use of radioactive materials. These application notes provide detailed protocols for the administration of this compound in common animal models and offer examples of how to present the resulting quantitative data.
Applications
The administration of this compound in animal models is primarily utilized for:
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of lauric acid.
-
Metabolic Fate Analysis: To trace the conversion of lauric acid into other fatty acids (e.g., elongation to palmitic acid) and its incorporation into complex lipids like triglycerides and phospholipids.[1]
-
Target Engagement and Pathway Analysis: To investigate the role of lauric acid in specific metabolic and signaling pathways.
Experimental Protocols
Detailed methodologies for oral and intravenous administration of this compound in mice and rats are provided below. These protocols are synthesized from studies using stable isotope-labeled fatty acids and unlabeled lauric acid. Researchers should optimize these protocols based on their specific experimental design.
Protocol 1: Oral Gavage Administration in Mice
This protocol is adapted from studies involving the oral administration of fatty acids to mice.
1. Materials:
- This compound
- Vehicle (e.g., corn oil, olive oil, or a solution with 0.5% Tween 80 in saline)
- Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
- Syringes (1 mL)
- Male C57BL/6 mice (8-10 weeks old)
- Analytical balance
2. Preparation of Dosing Solution: a. Weigh the required amount of this compound. b. Dissolve the this compound in the chosen vehicle to the desired final concentration. For example, to achieve a dose of 100 mg/kg in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), the concentration should be 10 mg/mL. c. Gently warm and vortex the solution to ensure complete dissolution.
3. Dosing Procedure: a. Fast the mice for 4-6 hours prior to dosing to ensure gastric emptying. Water should be available ad libitum. b. Weigh each mouse to calculate the precise volume of the dosing solution to be administered. A common dosing volume is 10-20 mL/kg.[2] c. Gently restrain the mouse and insert the gavage needle orally, passing it over the tongue into the esophagus and down to the stomach. d. Slowly administer the dosing solution. e. Monitor the animal for any signs of distress for at least 15 minutes after administration.
4. Sample Collection: a. Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA). b. At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, brain, heart, and kidneys). c. Process blood to plasma by centrifugation and store plasma and tissues at -80°C until analysis.
5. Sample Analysis: a. Extract lipids from plasma and tissue homogenates. b. Analyze the concentration of this compound and its metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Protocol 2: Intravenous (IV) Bolus Injection in Rats
This protocol provides a general guideline for IV administration in rats. Specific parameters should be optimized for this compound.
1. Materials:
- This compound
- Vehicle suitable for intravenous injection (e.g., a solution containing albumin to solubilize the fatty acid)
- Male Wistar rats (250-300 g) with a surgically implanted jugular vein catheter
- Syringes (1 mL)
- Infusion pump (optional, for controlled infusion)
2. Preparation of Dosing Solution: a. Prepare a sterile solution of this compound complexed with fatty acid-free bovine serum albumin (BSA) in saline. The molar ratio of fatty acid to BSA should be optimized to ensure solubility and stability. b. Filter-sterilize the solution through a 0.22 µm filter.
3. Dosing Procedure: a. Acclimatize the catheterized rats and ensure catheter patency. b. Weigh each rat to determine the exact dose volume. c. Administer the this compound solution as a slow bolus injection via the jugular vein catheter over 1-2 minutes. A typical dose might range from 5-20 mg/kg. d. Flush the catheter with sterile saline to ensure the full dose is delivered.
4. Sample Collection: a. Collect blood samples from the catheter at specified time points (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes). b. At the end of the study, euthanize the rats and harvest tissues as described in Protocol 1.
5. Sample Analysis: a. Process and analyze samples as outlined in Protocol 1.
Data Presentation
Quantitative data from pharmacokinetic and tissue distribution studies should be summarized in clear and concise tables to facilitate comparison between different experimental groups or conditions.
Table 1: Illustrative Pharmacokinetic Parameters of a Deuterated Fatty Acid in Rat Plasma Following Oral Administration (100 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | 4500 ± 600 |
| t1/2 (Half-life) | h | 2.5 ± 0.7 |
Note: These are example values and will vary depending on the specific fatty acid, dose, and animal model.
Table 2: Illustrative Tissue Distribution of a Deuterated Fatty Acid in Mice 2 Hours After Oral Gavage (100 mg/kg)
| Tissue | Concentration (ng/g or ng/mL) (Mean ± SD) |
| Plasma | 850 ± 120 |
| Liver | 2500 ± 400 |
| Adipose Tissue (Epididymal) | 1200 ± 200 |
| Heart | 350 ± 60 |
| Kidney | 450 ± 75 |
| Brain | 50 ± 15 |
Note: Data is for illustrative purposes and actual values will depend on the experimental conditions.
Visualization of Pathways and Workflows
Metabolic Pathway of Lauric Acid
The following diagram illustrates the primary metabolic fate of lauric acid within a hepatocyte.
Experimental Workflow for a Pharmacokinetic Study
The diagram below outlines the key steps in a typical pharmacokinetic study using this compound.
References
- 1. Although it is rapidly metabolized in cultured rat hepatocytes, lauric acid is used for protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cellular Fatty Acid Uptake Using Stable Isotope-Labeled Lauric Acid-d5
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism is fundamental to understanding numerous physiological and pathological states, including metabolic disorders, cardiovascular diseases, and cancer.[1] Fatty acids are not only essential building blocks for complex lipids but also serve as crucial energy sources.[1] The transport of fatty acids across the plasma membrane is a critical and regulated step in cellular lipid homeostasis. Stable isotope-labeled compounds, such as Lauric acid-d5, offer a powerful and safe alternative to radioactive isotopes for tracing the uptake and metabolic fate of fatty acids in biological systems.[2][3]
This compound is a deuterated form of lauric acid, a 12-carbon saturated fatty acid.[2] The deuterium labels make it distinguishable from its endogenous, unlabeled counterpart by mass spectrometry, enabling precise quantification of its cellular uptake and incorporation into various lipid species.[1] This application note provides detailed protocols for utilizing this compound to measure fatty acid uptake in cultured cells, offering a robust method for screening potential therapeutic compounds that modulate fatty acid metabolism.
Core Principles of Fatty Acid Uptake
Cellular uptake of long-chain fatty acids is mediated by two primary mechanisms: passive diffusion and protein-facilitated transport.[1] While passive diffusion occurs, the majority of fatty acid uptake under physiological conditions is a saturable process facilitated by membrane-bound proteins.[1] Key proteins involved in this process include:
-
Fatty Acid Translocase (FAT/CD36): A major facilitator of long-chain fatty acid uptake in tissues with high fatty acid metabolism, such as the heart, skeletal muscle, and adipose tissue.[4][5]
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the cell membrane and are involved in their subsequent activation to acyl-CoAs.[4]
-
Plasma Membrane Fatty Acid-Binding Proteins (FABPpm): These proteins are also implicated in the membrane transport of fatty acids.[4]
Once inside the cell, fatty acids are rapidly esterified to coenzyme A to form acyl-CoAs, which can then enter various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids for storage.[4]
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Uptake Assay Using this compound
This protocol details the steps for measuring the uptake of this compound in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, Caco-2 enterocytes)
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Ethanol
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (e.g., Lauric acid-d23)[6]
-
Nitrogen gas supply
-
LC-MS/MS system
Procedure:
-
Cell Culture and Plating:
-
Culture cells to the desired confluency in appropriate growth medium.
-
Seed cells in multi-well plates (e.g., 12-well or 24-well plates) and allow them to adhere and grow overnight. For suspension cells, adjust the cell number accordingly.
-
-
Preparation of this compound:BSA Complex:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.[1]
-
Prepare a stock solution of this compound in ethanol.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to create a molar ratio of fatty acid to BSA that is appropriate for your experiment (e.g., 3:1). This complex mimics the physiological transport of fatty acids in the blood.[1]
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Fatty Acid Uptake:
-
Aspirate the growth medium from the cells and wash the cells once with warm PBS.
-
Add serum-free medium to the cells and incubate for 15-30 minutes to starve the cells of serum components.
-
Aspirate the serum-free medium and add the pre-warmed this compound:BSA complex solution to the cells.
-
Incubate the cells at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) to measure uptake kinetics.[1]
-
-
Stopping the Uptake Reaction:
-
Lipid Extraction (Modified Bligh-Dyer Method):
-
Add an appropriate volume of a 2:1 (v/v) mixture of chloroform:methanol directly to the wells to lyse the cells.[1]
-
Scrape the cells and collect the lysate into a glass tube.
-
Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.[1]
-
Vortex the mixture thoroughly and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[1]
-
Add an internal standard (e.g., Lauric acid-d23) to the extracted lipids for accurate quantification.[6]
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.[1]
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).
-
Vortex and centrifuge to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-mass spectrometry system.
-
Use a suitable column (e.g., C18) for the separation of fatty acids.
-
Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for this compound and the internal standard.
-
Quantify the amount of this compound in each sample by comparing its peak area to that of the internal standard.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for easy comparison of fatty acid uptake under different conditions.
Table 1: Example of this compound Uptake in Different Cell Lines
| Cell Line | Treatment | Incubation Time (min) | This compound Uptake (pmol/mg protein) |
| 3T3-L1 Adipocytes | Vehicle Control | 15 | 150.2 ± 12.5 |
| 3T3-L1 Adipocytes | Compound X (10 µM) | 15 | 75.8 ± 8.1 |
| HepG2 Hepatocytes | Vehicle Control | 15 | 110.5 ± 9.8 |
| HepG2 Hepatocytes | Compound X (10 µM) | 15 | 95.3 ± 7.2 |
| Caco-2 Enterocytes | Vehicle Control | 15 | 205.1 ± 18.3 |
| Caco-2 Enterocytes | Compound X (10 µM) | 15 | 180.6 ± 15.4 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. The values are illustrative.
Visualizations
Cellular Fatty Acid Uptake Pathway
Caption: Cellular uptake and metabolic fate of this compound.
Experimental Workflow for Fatty Acid Uptake Assay
Caption: Experimental workflow for this compound uptake assay.
Conclusion
The use of this compound provides a robust and sensitive method for quantifying fatty acid uptake in a variety of cell types. This stable isotope labeling approach avoids the safety and disposal issues associated with radioactive tracers while offering high precision and the ability to trace the metabolic fate of the fatty acid. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals to investigate the mechanisms of fatty acid transport and to screen for modulators of this important metabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Lauric Acid-d5 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Lauric acid-d5 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound) and its internal standard.[1] These components can include salts, lipids, proteins, and metabolites.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound and its internal standard in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][4] This can significantly impact the accuracy, precision, and sensitivity of the quantification.[4]
Q2: What is the difference between ion suppression and ion enhancement?
A2: Ion suppression is a common form of matrix effect where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a decreased signal intensity.[3] Conversely, ion enhancement is a less common phenomenon where the presence of matrix components increases the analyte's ionization efficiency, resulting in a higher signal intensity.[2][4] Both can lead to inaccurate quantification if not properly addressed.
Q3: How can a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate matrix effects?
A3: A SIL-IS, such as this compound, is the ideal internal standard for LC-MS/MS analysis.[5] Because it is chemically almost identical to the analyte (Lauric acid), it has very similar physicochemical properties. This means it will co-elute with the analyte and be affected by matrix effects in the same way.[5] By using the ratio of the analyte signal to the SIL-IS signal for quantification, any signal suppression or enhancement that affects both compounds to the same extent is canceled out, leading to more accurate and precise results.
Q4: What are the common causes of matrix effects in biofluids like plasma or serum?
A4: In biological matrices such as plasma and serum, the primary culprits for matrix effects are phospholipids from cell membranes, as well as salts, endogenous metabolites, and proteins.[3] During sample preparation, if these components are not adequately removed, they can co-elute with this compound and interfere with its ionization.
Q5: How can I assess the extent of matrix effects in my assay?
A5: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2][4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[2] A qualitative assessment can be performed using the post-column infusion technique.[2][3]
Troubleshooting Guides
Issue 1: Poor reproducibility of quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement. |
| Solution: Evaluate the matrix effect across at least six different lots of the biological matrix during method validation. If significant variability is observed, a more robust sample cleanup method may be necessary. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for this variability.[5] | |
| Inadequate Sample Cleanup | Residual phospholipids and other endogenous components are interfering with ionization. |
| Solution: Optimize the sample preparation method. Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences. |
Issue 2: Low signal intensity or poor sensitivity for this compound.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Co-eluting matrix components are suppressing the ionization of this compound. |
| Solution 1 (Chromatography): Modify the LC gradient to better separate this compound from the interfering matrix components. A delay column can also be used to separate the analyte from contaminants originating from the LC system itself. | |
| Solution 2 (Sample Preparation): Improve the sample cleanup procedure. The table below provides a comparison of common sample preparation techniques and their typical performance in reducing matrix effects for fatty acids. | |
| Suboptimal Ionization Parameters | The mass spectrometer source conditions are not optimal for this compound. |
| Solution: Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound. |
Data Presentation: Comparison of Sample Preparation Techniques for Fatty Acid Analysis in Plasma
The following table summarizes illustrative quantitative data for the analysis of a fatty acid using a deuterated internal standard in human plasma, comparing three common sample preparation methods. Note: This data is representative and serves to illustrate the relative performance of each technique.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 90 | 90 - 110 |
| Matrix Effect (%) | 60 - 85 (Ion Suppression) | 80 - 95 (Less Suppression) | 95 - 105 (Minimal Effect) |
| Process Efficiency (%) | 51 - 90 | 56 - 86 | 86 - 116 |
| Relative Standard Deviation (RSD) (%) | < 15 | < 10 | < 5 |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol describes how to determine the matrix factor (MF) to quantify the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Lauric acid and this compound into the mobile phase at a known concentration (e.g., a mid-range QC concentration).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma) using the chosen sample preparation method. Spike Lauric acid and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Lauric acid and this compound into the blank biological matrix before extraction at the same concentration. This set is used to determine recovery and process efficiency.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 indicates minimal matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Ratio of Analyte/IS Peak Area in Set B) / (Ratio of Analyte/IS Peak Area in Set A)
-
This value should be close to 1 if the SIL-IS effectively compensates for the matrix effect.
-
Protocol 2: Sample Preparation of Human Plasma for Lauric Acid Quantification using Protein Precipitation
This protocol is a common and high-throughput method for preparing plasma samples for fatty acid analysis.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of the this compound internal standard solution (e.g., at a final concentration of 25 ng/mL) to each plasma sample.
-
Protein Precipitation: Add 295 µL of cold acetonitrile (containing 1% formic acid) to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Figure 1. The Concept of Matrix Effects in LC-MS/MS
Caption: Figure 2. Experimental Workflow for Lauric Acid Quantification
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lauric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating the Use of Deuterated Internal Standards
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in analytical experiments, particularly in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standards?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium atom on your internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2][3] This is a critical issue because it alters the mass of your internal standard, which can lead to significant inaccuracies in quantification during mass spectrometry analysis.[1] The loss of deuterium can cause an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.[1] In severe cases, complete deuterium loss can generate a "false positive" signal for the unlabeled analyte.[1][2]
Q2: My deuterated internal standard appears to be losing its signal over time. Could this be due to isotopic exchange?
A: Yes, a progressive loss of the deuterated internal standard signal can be an indication of isotopic exchange, especially if the standard is stored for an extended period in a protic solvent (like water or methanol) or at a non-optimal pH.[1] This phenomenon occurs when the deuterated standard is exposed to a hydrogen-rich environment.[1] To confirm this, a stability study can be performed by incubating the standard in your typical sample diluent and mobile phase and analyzing it at different time points.[1]
Q3: Which deuterium labels are most susceptible to exchange?
A: Deuterium atoms in certain molecular positions are more prone to exchange. These include:
-
On heteroatoms: Deuterium on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) is highly labile and will rapidly exchange with protons from protic solvents.[2][3][4]
-
Adjacent to carbonyl groups: Deuterium atoms on carbons alpha to a carbonyl group can be susceptible to exchange, particularly under acidic or basic conditions due to a process called enolization.[2][4]
-
On aromatic rings: Under certain catalytic conditions, deuterium on aromatic rings can also undergo exchange.[2]
It is crucial to select standards where deuterium is placed on stable, non-exchangeable positions.[2]
Q4: I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Why is this happening and how can I address it?
A: This is a well-known phenomenon referred to as the "isotope effect".[5][6] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[5][7] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in polarity.[5][6] This separation can be problematic as the analyte and internal standard might experience different matrix effects, compromising the accuracy of your results.[5]
To address this, you can try to optimize your chromatographic conditions to achieve co-elution.[8] Strategies include modifying the gradient to be shallower, which can increase the peak width of both compounds and promote better overlap, or adjusting the mobile phase composition.[5] In some instances, using a column with lower resolution can induce more band broadening and help the peaks to co-elute.[9]
Q5: How can I be sure of the isotopic and chemical purity of my deuterated standard, and what are the consequences of low purity?
A: The purity of a deuterated standard is critical and has two components: chemical purity and isotopic purity. Reputable suppliers should provide a certificate of analysis detailing both. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[6]
-
Low Chemical Purity: The presence of other compounds can lead to interfering peaks in your chromatogram.[6]
-
Low Isotopic Purity: This means there is a significant amount of the unlabeled analyte present in the standard.[5][6][10] This will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at lower concentrations, and can result in a non-zero intercept in your calibration curve.[6][11]
You can assess the purity by analyzing the internal standard solution on its own to check for the presence of the unlabeled analyte.[6][8]
Q6: Even with a deuterated internal standard, I am still observing significant ion suppression or enhancement. Why is this happening?
A: While deuterated internal standards are excellent tools to correct for matrix effects, they are not always a perfect solution.[12][13] Differential matrix effects can occur if the analyte and the internal standard do not co-elute perfectly.[6][14] Even a slight separation can expose them to different co-eluting matrix components as they enter the mass spectrometer's ion source, leading to varied degrees of ion suppression or enhancement.[15] To troubleshoot this, it is essential to ensure perfect co-elution.[6] A post-column infusion experiment can help visualize regions of ion suppression in your chromatogram.[6]
Troubleshooting Guides
Troubleshooting Isotopic Exchange
If you suspect isotopic exchange is affecting your results, follow this workflow:
Troubleshooting Chromatographic Separation (Isotope Effect)
If your deuterated internal standard is separating from your analyte, use this guide:
Data Presentation
Table 1: Factors Influencing Hydrogen-Deuterium Exchange Rate
| Factor | Influence on Exchange Rate | Recommendations |
| pH | The exchange rate is at its minimum around pH 2.5-3 and increases significantly under both acidic and basic conditions.[2] | Maintain a neutral pH for samples and mobile phases when possible. Avoid storing standards in strongly acidic or basic solutions.[5][16] |
| Temperature | Higher temperatures accelerate the rate of exchange.[2] A 10-fold increase in the H/D exchange rate can occur for every 22°C increase.[2] | Store standards at the lowest practical temperature.[1][6] |
| Solvent | Protic solvents (e.g., water, methanol) provide a source of hydrogen for exchange.[1] | Consider using aprotic solvents (e.g., acetonitrile, DMSO) for long-term storage if solubility allows.[1] |
| Label Position | Deuterium on heteroatoms or alpha to carbonyls are more labile.[2][3] | Select standards with deuterium on stable, non-exchangeable positions.[2] |
Experimental Protocols
Protocol 1: Stability Study of Deuterated Internal Standard
Objective: To determine if the deuterated internal standard is stable under the experimental conditions and to assess the rate of isotopic exchange.
Materials:
-
Deuterated internal standard stock solution
-
Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte[8]
-
Solvents used in the sample preparation and mobile phase[8]
Methodology:
-
Prepare a solution of the deuterated standard in your typical sample diluent and mobile phase.[1]
-
Analyze the solution immediately after preparation (t=0) and then at regular intervals over a period that reflects your typical experimental run time (e.g., 1, 4, 8, 24 hours).[1]
-
Incubate the samples under the same conditions (e.g., temperature, pH) as a typical sample preparation.[8]
-
Analyze the samples by LC-MS/MS, monitoring for any decrease in the deuterated internal standard signal and the appearance or increase of the unlabeled analyte's mass transition.[1][8]
-
Data Analysis: A significant decrease in the signal for the deuterated standard with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.[10]
Protocol 2: Assessment of Isotopic Purity
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.
Methodology:
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Nuclear Magnetic Resonance (NMR) Analysis:
-
LC-MS/MS Analysis of the Internal Standard Solution:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. myadlm.org [myadlm.org]
- 13. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS for Deuterated Fatty Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated fatty acids in Gas Chromatography-Mass Spectrometry (GC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for fatty acid analysis by GC-MS?
A1: Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase of the GC column.[1][2] This interaction can lead to poor peak shape and inaccurate quantification.[1] Derivatization converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1][2] The most common methods are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.[1][3]
Q2: What are the advantages of using deuterated fatty acids as internal standards?
A2: Using stable isotope-labeled internal standards, such as deuterated fatty acids, is essential for accurate and precise quantification in GC-MS analysis.[4][5] These standards have similar chemical and structural properties to their non-deuterated counterparts, allowing them to compensate for variations and losses during sample preparation, extraction, and analysis.[5][6] This technique significantly increases the precision and accuracy of measurements.[6]
Q3: What factors should I consider when selecting a deuterated fatty acid standard?
A3: Several factors are critical for accurate quantification:
-
Isotopic Purity: A high isotopic enrichment (ideally ≥98%) is crucial to minimize interference from unlabeled or partially labeled molecules, which can affect the lower limit of quantitation.[7]
-
Chemical Purity: The standard should have high chemical purity (>99%) to ensure the measured response is solely from the analyte of interest.[7]
-
Position of Deuterium Labeling: The position of the deuterium atoms can sometimes affect the chromatographic retention time, causing the deuterated standard to elute slightly earlier or later than the native analyte.[7][8] This chromatographic isotope effect should be considered during method development.[8]
Q4: How can I minimize background noise in my GC-MS analysis?
A4: Background noise can arise from several sources. To minimize it, consider the following:
-
Solvent and Glassware Contamination: Use high-purity, LC-MS grade solvents and ensure all glassware is thoroughly cleaned.[7]
-
Column Bleed: Use low-bleed "MS" designated columns and condition them properly before use.[9] This involves flushing the column with carrier gas at room temperature before heating.[9]
-
Leaks: Regularly check for leaks in the GC system, especially at the injector and column fittings.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Underivatized Fatty Acids: The polar carboxyl group is interacting with the column's stationary phase.[2] - Active Sites in the Inlet or Column: Contamination or degradation of the inlet liner or column can create active sites. | - Ensure Complete Derivatization: Optimize derivatization conditions (time, temperature, reagent concentration). - Inlet Maintenance: Clean or replace the inlet liner.[11] - Column Maintenance: Condition the column or trim the first few inches.[11] |
| Poor Peak Shape (Fronting) | - Column Overload: Injecting too much sample.[10] - Improper Injection Technique: Issues with the injection speed or volume. | - Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[10] - Optimize Injection Parameters: Adjust the split ratio or injection speed. |
| Inconsistent Retention Times | - Leaks in the GC System: Fluctuations in carrier gas flow rate. - Column Degradation: The stationary phase is breaking down. - Oven Temperature Fluctuations: Inconsistent oven temperature control. | - Perform a Leak Check: Check all fittings and connections. - Replace the Column: If conditioning does not resolve the issue.[12] - Verify Oven Temperature: Calibrate the oven or have it serviced. |
| Low Signal Intensity / Poor Sensitivity | - Incomplete Derivatization: Not all fatty acids are converted to their volatile derivatives. - Ion Source Contamination: The MS ion source is dirty. - Incorrect MS Parameters: Suboptimal tune, gain, or dwell time.[9] | - Optimize Derivatization Protocol: Refer to the detailed protocols below. - Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source. - Tune the Mass Spectrometer: Perform a manual tune and optimize parameters for your specific analytes.[9] |
| Isotope Effect Leading to Peak Shift | - Chromatographic H/D Isotope Effect: Deuterated compounds can elute slightly earlier than their non-deuterated counterparts.[8] | - Confirm Peak Identity: Verify the retention times of both the analyte and the deuterated standard individually. - Integrate Both Peaks: Ensure that the integration windows for the analyte and the internal standard are set correctly to account for any slight shift. |
| Matrix Effects | - Co-eluting Compounds: Other components in the sample matrix can suppress or enhance the ionization of the analyte and internal standard.[7] | - Optimize Sample Preparation: Incorporate additional cleanup steps (e.g., solid-phase extraction) to remove interfering substances.[7][13] - Adjust Chromatographic Conditions: Modify the temperature gradient to improve the separation of the analyte from interfering matrix components. |
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation (Acid-Catalyzed)
This protocol is suitable for the esterification of free fatty acids.
Materials:
-
Sample containing fatty acids
-
Boron trichloride-methanol solution (12% w/w)
-
Hexane
-
Water
-
Micro reaction vials (5-10 mL)
Procedure:
-
Weigh 1-25 mg of the sample into a micro reaction vial.
-
Add 2 mL of the BCl₃-methanol solution.
-
Heat the vial at 60°C for 5-10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Shake the vial vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
Protocol 2: Trimethylsilyl (TMS) Ester Preparation
This protocol is an alternative derivatization method, particularly useful for compounds with hydroxyl groups.
Materials:
-
Dried sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)[2]
-
Anhydrous pyridine[3] or other aprotic solvent (e.g., dichloromethane)[2]
-
Autosampler vials
Procedure:
-
Place the dried sample into an autosampler vial.
-
Add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[3]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameter Optimization
| Parameter | Recommendation | Rationale |
| GC Column | Use a low-bleed, MS-grade capillary column (e.g., DB-5MS, CP-Sil88).[14][15] | Minimizes background noise and ensures compatibility with the high vacuum of the mass spectrometer.[9] |
| Injector Temperature | 250-300°C[6][15] | Ensures complete volatilization of the derivatized fatty acids. |
| Carrier Gas | Helium at a constant flow rate of 1-2 mL/min.[14][16] | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |
| Oven Temperature Program | Start at a lower temperature (e.g., 60-100°C) and ramp up to a final temperature of 250-300°C.[14] | Allows for the separation of a wide range of fatty acids with different chain lengths and degrees of unsaturation. |
| MS Ion Source Temperature | 230-250°C[14] | A common starting point, but should be optimized based on the instrument manufacturer's recommendations. |
| Ionization Mode | Electron Ionization (EI) is standard. Negative Chemical Ionization (NCI) can provide higher sensitivity for certain derivatives (e.g., pentafluorobenzyl esters).[13][17] | EI provides reproducible fragmentation patterns for library matching. NCI is a softer ionization technique that can increase the abundance of the molecular ion. |
| Electron Energy | 70 eV for EI[14] | Standard energy for creating reproducible mass spectra that can be compared to commercial libraries. |
| Scan Mode | Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.[9] | Full scan provides a complete mass spectrum for compound identification. SIM increases sensitivity and selectivity by monitoring only specific ions of interest. |
| Dwell Time (SIM mode) | Start with a default of 100 ms and optimize based on the number of ions being monitored.[16] | A longer dwell time can improve the signal-to-noise ratio, but too long of a dwell time can compromise peak shape if the chromatographic peaks are narrow. |
Visualizations
Caption: General workflow for deuterated fatty acid analysis by GC-MS.
Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ec.europa.eu [ec.europa.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of Lauric Acid-d5 in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of lauric acid-d5, a commonly used internal standard in mass spectrometry-based bioanalysis. Ensuring the stability of internal standards is critical for the accuracy and reliability of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of lauric acid, a saturated medium-chain fatty acid. It is frequently used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically almost identical to endogenous lauric acid, it can effectively account for variability during sample preparation and analysis. The stability of this compound in the biological matrix under various storage and handling conditions is crucial; any degradation or alteration of the internal standard can lead to inaccurate quantification of the target analyte.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
Several factors can influence the stability of this compound:
-
Storage Temperature: Long-term storage at ultra-low temperatures (-80°C) is generally recommended to minimize degradation. Storage at higher temperatures (-20°C or 4°C) can lead to increased degradation over time.[1][2][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the stability of analytes, including fatty acids.[2][4]
-
Matrix Effects: The biological matrix itself (e.g., plasma, urine) contains enzymes and other components that can potentially metabolize or degrade this compound.
-
Isotopic Exchange: While the deuterium atoms on the carbon chain of this compound are generally stable, extreme pH or temperature conditions could potentially lead to isotopic exchange with hydrogen atoms from the solvent or matrix, altering the mass of the internal standard.[5][6]
Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma and serum?
For long-term storage of plasma and serum samples containing this compound, storage at -80°C is considered the gold standard.[1][2] Studies on the stability of the overall fatty acid profile in serum have shown that samples are stable for up to 10 years at -80°C.[1] While storage at -20°C may be acceptable for shorter periods, the risk of degradation increases.[3][7] It is crucial to minimize the time samples spend at room temperature during handling and processing.
Quantitative Stability Data Summary
Due to the limited availability of specific public data on this compound stability, the following tables provide an illustrative summary based on general principles of fatty acid and deuterated internal standard stability. These tables are intended to serve as a guideline for designing and interpreting stability studies.
Table 1: Illustrative Long-Term Stability of this compound in Human Plasma at Different Temperatures
| Storage Duration | -80°C (% Recovery vs. Initial) | -20°C (% Recovery vs. Initial) | 4°C (% Recovery vs. Initial) |
| 1 Month | 98 - 102% | 95 - 105% | 90 - 110% |
| 3 Months | 97 - 103% | 92 - 108% | Significant Degradation |
| 6 Months | 96 - 104% | 88 - 112% | Not Recommended |
| 1 Year | 95 - 105% | Not Recommended | Not Recommended |
| 5 Years | 90 - 110% | Not Recommended | Not Recommended |
Note: The acceptable range for stability is typically considered to be within ±15% of the initial concentration, as per regulatory guidelines.[8][9]
Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Serum
| Number of Freeze-Thaw Cycles | % Recovery vs. Initial (Stored at -80°C) |
| 1 | 99 - 101% |
| 2 | 98 - 102% |
| 3 | 97 - 103% |
| 4 | 96 - 104% |
| 5 | 95 - 105% |
Note: Samples are typically thawed at room temperature and then refrozen. The stability after multiple freeze-thaw cycles should be assessed during method validation.
Table 3: Illustrative Bench-Top Stability of this compound in Processed Biological Samples
| Matrix | Duration at Room Temperature | % Recovery vs. Initial |
| Human Plasma (Post-extraction) | 4 hours | 98 - 102% |
| Human Plasma (Post-extraction) | 8 hours | 96 - 104% |
| Human Plasma (Post-extraction) | 24 hours | 92 - 108% |
| Human Urine (Post-extraction) | 4 hours | 99 - 101% |
| Human Urine (Post-extraction) | 8 hours | 97 - 103% |
| Human Urine (Post-extraction) | 24 hours | 94 - 106% |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability
This protocol outlines the procedure for evaluating the long-term stability of this compound in a biological matrix.
References
- 1. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of the long chain non-esterified fatty acid pattern in plasma and blood during different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
Minimizing isotopic exchange of Lauric acid-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange of Lauric acid-d5 during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, offering potential causes and actionable solutions to maintain its isotopic integrity.
| Issue | Potential Cause | Recommended Solution |
| Loss of Deuterium Label (Isotopic Back-Exchange) | Inappropriate Solvent: Use of protic solvents (e.g., water, methanol) under conditions that facilitate H/D exchange. | Use aprotic solvents like acetonitrile, hexane, or ethyl acetate for sample preparation and storage when possible. If aqueous solutions are necessary, use D₂O-based buffers. |
| Extreme pH Conditions: Exposure to strongly acidic or basic solutions can catalyze the exchange of deuterium atoms. The rate of H/D exchange for carboxylic acids increases significantly under both acidic and, more dramatically, basic conditions.[1] | Maintain the pH of the solution as close to neutral as possible. For LC-MS applications, a mobile phase pH between 2.5 and 3.0 is recommended to minimize back-exchange.[2] If pH adjustment is required, perform it immediately before analysis to minimize exposure time. | |
| Elevated Temperatures: Higher temperatures accelerate the rate of isotopic exchange. | Prepare solutions at room temperature and store them at recommended low temperatures (-20°C or -80°C). Avoid prolonged exposure of the deuterated standard to high temperatures during sample preparation and analysis. | |
| Inaccurate Quantification in LC-MS/MS Analysis | Isotope Effect: The presence of deuterium can slightly alter the retention time of this compound compared to the unlabeled analyte, leading to inaccurate quantification if not properly addressed. | Ensure that the chromatographic method is optimized to co-elute the analyte and the deuterated internal standard. Verify co-elution during method development. |
| Contamination: Presence of unlabeled lauric acid in solvents, on glassware, or in the sample matrix. | Use high-purity, LC-MS grade solvents and thoroughly cleaned glassware. Perform blank injections to check for background contamination. | |
| Poor Peak Shape or Low Signal Intensity | Suboptimal Mobile Phase: The composition of the mobile phase can affect the ionization efficiency and chromatographic separation. | For LC-MS analysis of fatty acids, a phenyl column with a mobile phase gradient of ammonium acetate in water/acetonitrile has been shown to be effective. |
| Inappropriate Derivatization (for GC-MS): Incomplete or improper derivatization can lead to poor chromatographic performance. | Use a reliable derivatization agent such as pentafluorobenzyl bromide (PFBBr) to create stable esters for GC-MS analysis. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). This "back-exchange" compromises the isotopic purity of the standard, which can lead to inaccurate quantification in sensitive analytical methods like mass spectrometry.
Q2: At which positions on the lauric acid molecule are the deuterium atoms most stable?
A2: Deuterium atoms on a carbon backbone, such as in this compound, are generally stable. However, deuterium atoms on carbons adjacent to the carbonyl group (α-protons) can be more susceptible to exchange under acidic or basic conditions through a process called enolization. Deuterium atoms on heteroatoms (e.g., -OD in the carboxylic acid group if it were deuterated) are highly labile and exchange rapidly.
Q3: What are the ideal storage conditions for this compound to prevent isotopic exchange?
A3: To maintain the integrity of this compound, it should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon) to prevent exposure to atmospheric moisture. If in solution, use an aprotic solvent. Minimize freeze-thaw cycles by preparing single-use aliquots.
Q4: How does pH affect the stability of this compound?
A4: The rate of H/D exchange for carboxylic acids is highly dependent on pH. The exchange rate is at its minimum in a pH range of approximately 2.5 to 3.[2] The rate increases significantly in both highly acidic and, more substantially, in basic conditions.[1]
Q5: How can I verify the isotopic purity of my this compound standard?
A5: The isotopic purity is typically provided on the Certificate of Analysis (CoA) from the supplier. For critical applications, you can independently verify the isotopic distribution using high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is adapted from established methods for fatty acid analysis using a deuterated internal standard.
1. Sample Preparation and Lipid Extraction:
-
To a 1 mL sample (e.g., plasma) in a glass tube, add 100 µL of a known concentration of this compound solution in methanol as an internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Add 0.8 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) Esters:
-
For FAMEs: Dry the lipid extract under a stream of nitrogen. Add 2 mL of 2% sulfuric acid in methanol and incubate at 50°C for 2 hours.
-
For PFB Esters (for higher sensitivity): Dry the extract and add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile. Vortex and let stand at room temperature for 20 minutes.
3. Extraction of Derivatives:
-
For FAMEs: Add 1 mL of hexane and 0.5 mL of water, vortex, and collect the upper hexane layer.
-
For PFB Esters: Dry the reaction mixture under nitrogen.
-
Reconstitute the dried derivatives in an appropriate volume of iso-octane for GC-MS analysis.
4. GC-MS Analysis:
-
Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at a lower temperature (e.g., 60°C) and ramp up to a final temperature (e.g., 280°C) to separate the fatty acid derivatives.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for both unlabeled lauric acid and this compound derivatives.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is designed to minimize back-exchange during analysis.
1. Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution in acetonitrile.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Column: A C18 or phenyl-hexyl reversed-phase column is suitable.
-
Mobile Phase A: Water with 0.1% formic acid (to achieve a pH of ~2.7).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the fatty acids.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in negative ion mode.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both lauric acid and this compound.
Visualizations
Caption: A generalized workflow for the quantitative analysis of lauric acid using this compound as an internal standard.
Caption: A logical flowchart for troubleshooting and identifying the source of isotopic exchange of this compound.
References
Technical Support Center: Data Interpretation for Metabolic Studies with Deuterated Tracers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated tracers in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using deuterated tracers over other stable isotopes like ¹³C?
A1: Deuterated tracers offer several advantages in metabolic studies. The low natural abundance of deuterium (approximately 0.0156%) results in minimal background signal, allowing for clear detection of tracer incorporation.[1] Additionally, Deuterium Metabolic Imaging (DMI) is an emerging technique that allows for non-invasive, real-time investigation of tissue metabolism. The favorable magnetic resonance characteristics of deuterium, such as short T1 relaxation times, provide good sensitivity for detection.
Q2: How do I choose the right deuterated tracer for my experiment?
A2: The choice of a deuterated tracer depends on the specific metabolic pathway you are investigating.[2] For example, [6,6-²H₂]-glucose is often used to trace glucose metabolism and the pentose phosphate pathway (PPP), while deuterated glutamine is used to study the TCA cycle and amino acid metabolism.[3][4] Understanding the specific biochemical reactions and the fate of the deuterium atoms within the pathway of interest is crucial for selecting the appropriate tracer.[2]
Q3: What is Mass Isotopomer Distribution Analysis (MIDA) and why is it important?
A3: Mass Isotopomer Distribution Analysis (MIDA) is a technique used to determine the synthesis and turnover rates of polymers by measuring the relative abundances of different mass isotopomers in a molecule after administering a stable isotope-labeled precursor.[5] By analyzing the distribution of these isotopomers, MIDA can calculate the enrichment of the true precursor pool, which is essential for accurately quantifying metabolic fluxes.[5] This allows for a dynamic view of metabolic pathways that cannot be obtained from static metabolite measurements alone.[6]
Q4: How long should I incubate my cells with the deuterated tracer?
A4: The optimal incubation time depends on the metabolic pathway and the specific cell line being studied.[7][8] It is recommended to perform preliminary time-course experiments to ensure that the metabolites of interest have reached an isotopic steady state.[7] For example, in cultured mammalian cells, isotopic steady state for glycolysis is typically reached within about 10 minutes, the TCA cycle in about 2 hours, and nucleotides in about 24 hours.[8]
Troubleshooting Guides
Issue 1: Low or no incorporation of the deuterium label into downstream metabolites.
| Possible Cause | Troubleshooting Step |
| Incorrect tracer concentration. | Optimize the tracer concentration for your specific cell line and experimental goals. A typical starting concentration for deuteromethanol is 1-5 mM.[6] |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period for achieving isotopic steady state in your pathway of interest.[7] |
| Cell health issues. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Metabolic pathway inactivity. | Confirm that the metabolic pathway under investigation is active in your experimental model under the chosen conditions. |
| Issues with metabolite extraction. | Use a validated metabolite extraction protocol. A common method involves quenching metabolism with ice-cold PBS and extracting with a pre-chilled solvent like 80% methanol.[4] |
Issue 2: High background signal or unexpected labeled species.
| Possible Cause | Troubleshooting Step |
| Contamination from culture medium. | Use dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites present in standard serum.[7] |
| Natural isotopic abundance. | Correct raw mass spectrometry data for the natural abundance of isotopes to ensure that the observed isotopic distributions are solely from the introduced tracer.[2] |
| Metabolic recycling of the tracer. | Be aware of potential metabolic recycling of the label, which can lead to its appearance in unexpected metabolites. Detailed pathway knowledge is essential for interpretation. |
| In-source fragmentation during mass spectrometry. | Optimize mass spectrometer source conditions to minimize in-source fragmentation, which can generate misleading isotopologue signals. |
Issue 3: Difficulty in interpreting mass isotopomer distribution (MID) data.
| Possible Cause | Troubleshooting Step |
| Lack of a clear metabolic model. | Develop a well-defined metabolic network model before the experiment to guide data interpretation.[9] |
| Complex metabolic branching. | Use specifically labeled tracers to resolve fluxes at metabolic branch points. For example, [1,2-¹³C]glucose can be used to measure the branch point from glycolysis to the pentose phosphate pathway.[10] |
| Contribution from multiple metabolic pathways. | A combination of different labeled tracers can help to dissect the contributions of intersecting metabolic pathways.[11] |
| Software and computational challenges. | Utilize specialized software for metabolic flux analysis to help calculate and interpret the labeling patterns. |
Experimental Protocols
General Protocol for Deuterated Glucose Tracing in Adherent Mammalian Cells
This protocol outlines a general procedure for tracing glucose metabolism using a deuterated glucose tracer like [6,6-²H₂]-glucose.
-
Cell Seeding: Seed adherent mammalian cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. For example, seed 200,000 A549 cells per well in a 6-well plate.[7]
-
Preparation of Labeling Medium: Prepare a labeling medium by supplementing glucose-free base medium with the desired concentration of the deuterated glucose tracer and 10% dialyzed fetal bovine serum (dFBS).[4]
-
Tracer Incubation:
-
Metabolite Extraction (Quenching):
-
To rapidly halt metabolic activity, aspirate the tracer medium.
-
Immediately wash the cells with ice-cold PBS.[4]
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells on dry ice.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Vortex the mixture vigorously.[6]
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[6]
-
Transfer the supernatant containing the metabolites to a new tube for analysis.[4]
-
-
LC-MS Analysis:
-
Data Analysis:
-
Correct the raw data for natural isotopic abundance.[2]
-
Determine the mass isotopologue distribution (MID) for metabolites of interest.
-
Use appropriate software to calculate metabolic fluxes based on the MIDs.
-
Visualizations
Caption: General experimental workflow for metabolic studies with deuterated tracers.
Caption: Simplified pathway of deuterated glucose metabolism.
References
- 1. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lauric Acid-d5 Calibration Curves
This guide is designed for researchers, scientists, and drug development professionals utilizing Lauric acid-d5 as an internal standard in quantitative analyses. Below are frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the construction of calibration curves.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Lauric acid showing poor linearity (R² < 0.99)?
Poor linearity is a common issue that can arise from several sources, ranging from standard preparation to instrument limitations.
Troubleshooting Guide:
-
Concentration Range:
-
Issue: The calibration range may be too wide. At high concentrations, detectors can become saturated, while at very low concentrations, the signal-to-noise ratio may be insufficient. Ionization efficiency in an electrospray ionization (ESI) source can also be concentration-dependent, leading to a non-linear response at higher concentrations.
-
Solution: Narrow the calibration range. If a wide dynamic range is necessary, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic curve fit. It may also be appropriate to split the range into two separate low-concentration and high-concentration curves.
-
-
Standard Preparation:
-
Issue: Errors in serial dilutions, incorrect solvent usage, or degradation of the lowest concentration standards can lead to inaccurate points on the curve. Lauric acid is sparingly soluble in aqueous solutions and solutions may not be stable for more than a day.[1]
-
Solution: Prepare fresh calibration standards for each run. Ensure the stock this compound is fully dissolved in an appropriate organic solvent (e.g., ethanol, methanol, DMSO) before performing serial dilutions.[1] Use calibrated pipettes and verify dilution calculations.
-
-
Internal Standard (IS) Purity:
-
Issue: The this compound internal standard may contain unlabeled lauric acid as an impurity.[2] This can artificially inflate the response at the lower end of the curve, causing a non-linear relationship.
-
Solution: Verify the isotopic purity from the Certificate of Analysis (CoA).[3] High isotopic enrichment (ideally ≥98%) is critical.[3] If significant contamination is suspected, acquire a new, high-purity standard.
-
-
Ionization Issues:
-
Issue: For LC-MS analysis, particularly with ESI, in-source fragmentation or the formation of different adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻) can vary with concentration, affecting linearity. Acidic mobile phases can sometimes induce water loss from fatty acids in positive ion mode.[4]
-
Solution: Optimize MS source parameters (e.g., source temperature, gas flows, voltages). Consider acquiring data in negative ion mode, which is often more suitable for fatty acids as it minimizes water loss.[4] Ensure consistent adduct formation across the calibration range or sum the signals of the most abundant adducts.
-
Q2: The signal response of my this compound internal standard is highly variable across my sample batch. What should I investigate?
An ideal internal standard should have a consistent response across all injections (calibrators, QCs, and unknown samples). Variability can compromise the accuracy of your quantification.
Troubleshooting Guide:
-
Inconsistent Sample Preparation:
-
Issue: Inconsistent volumes of the IS solution added to each sample, or variations in extraction efficiency if the IS is added before sample cleanup.
-
Solution: Use a calibrated, high-precision pipette to add the IS. Ensure the IS is added as early as possible in the sample preparation workflow to control for variability in extraction and processing.[5] Thoroughly vortex each sample after adding the IS to ensure homogeneity.
-
-
Matrix Effects:
-
Issue: The "matrix effect" is the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix (e.g., phospholipids, salts).[6][7] If the matrix composition varies significantly between samples, the this compound signal will also vary.
-
Solution: Improve sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. Ensure that the analyte and the this compound co-elute perfectly, as this provides the best correction for matrix effects.[8] If co-elution is not perfect, even deuterated standards may not fully compensate for ion suppression.[7]
-
-
Instrument Instability:
-
Issue: Fluctuations in the LC flow rate, inconsistent autosampler injection volumes, or a dirty or unstable MS ion source can cause signal drift over the course of an analytical run.
-
Solution: Perform system suitability checks before running the batch. Clean the ion source regularly. Monitor LC pressure for signs of leaks or blockages. Inject a standard solution periodically throughout the run to assess instrument performance over time.
-
Q3: How should I properly prepare and store my this compound solutions?
Proper handling and storage are critical to maintaining the integrity and concentration of your standards.[3]
Troubleshooting Guide:
-
Stock Solution Preparation:
-
Issue: this compound is typically supplied as a solid.[1] It has low solubility in aqueous buffers but is soluble in organic solvents.[1]
-
Solution: Dissolve the solid standard in a high-purity organic solvent such as ethanol, methanol, DMSO, or DMF.[9] Ensure the solid is completely dissolved before making further dilutions.
-
-
Storage:
-
Issue: Repeated freeze-thaw cycles can degrade the standard or cause solvent evaporation, altering the concentration.[3][10] While the solid form is stable at room temperature for years, solutions are less stable.[1]
-
Solution: Store stock solutions at -20°C or -80°C for long-term stability.[10][11] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[3][11] Working solutions should be prepared fresh daily if possible. Aqueous solutions are not recommended for storage beyond one day.[1]
-
-
Solvent Purity:
-
Issue: Using low-grade solvents can introduce contaminants that interfere with the analysis or degrade the standard.
-
Solution: Always use high-purity, LC-MS grade solvents for preparing standards and mobile phases.
-
Data Presentation & Protocols
Table 1: Recommended Specifications for this compound Standard
| Parameter | Recommended Specification | Rationale |
| Chemical Purity | >98% | Ensures the signal is from the compound of interest and not contaminants.[3] |
| Isotopic Purity | ≥98% | Minimizes interference from unlabeled or partially labeled molecules.[3] |
| Deuterium Labeling | Stable C-D bonds | Avoids H/D exchange, which can occur on labile sites (e.g., -COOH).[3] |
| Storage (Solid) | Room Temperature | The solid form is highly stable.[1] |
| Storage (Solution) | ≤ -20°C (Aliquot) | Prevents degradation and concentration changes from freeze-thaw cycles.[11] |
Protocol 1: Preparation of this compound Stock and Working Standards
-
Allow the Standard to Equilibrate: Let the vial containing solid this compound warm to room temperature before opening to prevent condensation.
-
Prepare Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of solid this compound.
-
Dissolve it in a Class A volumetric flask using a suitable organic solvent (e.g., ethanol). For example, dissolve 10 mg in 10 mL of ethanol.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
-
Prepare Intermediate and Working Solutions:
-
Perform serial dilutions from the stock solution using the same organic solvent to create an intermediate stock (e.g., 10 µg/mL).
-
From the intermediate stock, prepare the final working internal standard solution at the desired concentration for spiking into samples (e.g., 100 ng/mL). The final concentration should provide a robust signal without saturating the detector.
-
-
Storage:
-
Dispense the stock and intermediate solutions into small-volume, amber glass vials.
-
Store at -20°C or below. Avoid repeated freeze-thaw cycles.[11]
-
Table 2: Example LC-MS/MS Parameters for Lauric Acid Analysis
| Parameter | Typical Setting |
| LC Column | C8 or C18, < 3 µm (e.g., 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Methanol (90:10) with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start at 50-60% B, ramp to 95-100% B, hold, and re-equilibrate |
| Ionization Mode | ESI Negative (ESI-) |
| MRM Transitions | Lauric Acid: 199 → 199; this compound: 204 → 204 (Example) |
| Source Temp. | 350 - 450 °C |
| Collision Energy | Optimize via infusion |
Visual Troubleshooting Guide
The following workflow provides a systematic approach to diagnosing and resolving common calibration curve issues.
Caption: Troubleshooting workflow for this compound calibration curve issues.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to the Quantification of Lauric Acid-d5: A Cross-Validation of LC-MS and GC-MS Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of deuterated internal standards like Lauric acid-d5 is paramount for the bioanalysis of its non-labeled counterpart, lauric acid. This guide provides an objective cross-validation of two of the most prevalent analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their methodologies, performance characteristics, and workflows to assist in selecting the optimal method for specific research needs.
The choice between LC-MS and GC-MS for fatty acid analysis is often dependent on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and throughput needs. While both are powerful techniques, they differ fundamentally in their sample preparation, separation principles, and instrumentation.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters for the analysis of lauric acid using LC-MS and GC-MS. It is important to note that these values are collated from various studies and are not from a direct head-to-head cross-validation of this compound. They serve to provide a general performance expectation for each technique.
Table 1: Performance Characteristics of LC-MS/MS for Lauric Acid Quantification
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) | 93 - 108%[1] |
| Precision (% RSD) | 0.3 - 2.0%[1] |
| Internal Standard | Lauric acid-d23[2] |
Table 2: Performance Characteristics of GC-MS for Lauric Acid Quantification
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 1.168 µg/mL[3] |
| Limit of Detection (LOD) | 0.385 µg/mL[3] |
| Accuracy (% Recovery) | 99.2 - 100.43% |
| Precision (% RSD) | < 2%[4] |
| Internal Standard | Lauric acid-d3[5] |
Experimental Workflows
The experimental workflows for LC-MS and GC-MS analysis of fatty acids differ significantly, primarily in the sample preparation stage.
References
A Guide to Inter-Laboratory Analysis of Lauric Acid-d5: Establishing Best Practices and Performance Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the analysis of Lauric acid-d5, a deuterated stable isotope of lauric acid commonly used in pharmacokinetic and metabolic studies. In the absence of publicly available, direct inter-laboratory comparison studies for this compound, this document synthesizes established analytical methodologies for lauric acid and outlines the expected performance characteristics to guide laboratories in their method validation and to serve as a benchmark for comparative purposes. The principles of inter-laboratory proficiency testing are also presented to illustrate how such a comparison would be structured.
Experimental Protocols
The quantification of this compound in biological matrices, such as plasma or serum, is typically achieved using chromatographic techniques coupled with mass spectrometry. Gas chromatography (GC) and liquid chromatography (LC) are both viable options. This compound is often used as an internal standard for the quantification of endogenous lauric acid; however, for the purpose of this guide, we will consider this compound as the analyte of interest, which would necessitate a different internal standard (e.g., Lauric acid-d23).
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting fatty acids from a biological matrix is liquid-liquid extraction.
-
Reagents:
-
Internal Standard (IS) solution (e.g., Lauric acid-d23 in methanol)
-
Methanol, HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Hexane, HPLC grade
-
Formic acid
-
-
Procedure:
-
To 100 µL of the sample (e.g., plasma), add 25 µL of the internal standard solution.
-
Add 500 µL of a 2:1 (v/v) mixture of MTBE and methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 250 µL of hexane and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis or proceed with derivatization for GC-MS analysis.
-
2. Analytical Methodology: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting from a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for this compound and the internal standard. The exact m/z values will depend on the specific deuteration pattern of the standard.
-
3. Analytical Methodology: GC-MS
For GC-MS analysis, derivatization is typically required to increase the volatility of the fatty acid.
-
Derivatization (as Fatty Acid Methyl Esters - FAMEs):
-
To the dried extract from the sample preparation step, add 1 mL of 2% methanolic sulfuric acid.
-
Incubate at 60°C for 1 hour.
-
After cooling, add 1 mL of saturated sodium chloride solution.
-
Extract the FAMEs with 1 mL of hexane.
-
Transfer the hexane layer for GC-MS analysis.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A wax-type capillary column (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm) is suitable for FAME analysis.[1]
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a final temperature (e.g., 250°C) to separate the FAMEs.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard methyl ester.
-
Data Presentation: Expected Performance Characteristics
The following table summarizes the expected performance characteristics for the analysis of lauric acid based on published methods.[2][3] These values can serve as a benchmark for laboratories developing and validating methods for this compound.
| Performance Metric | Expected Value | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve over the intended analytical range. |
| Limit of Detection (LOD) | ~0.4 µg/mL | The lowest concentration of the analyte that can be reliably detected.[2][3] |
| Limit of Quantification (LOQ) | ~1.2 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2][3] |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by spike and recovery experiments. |
Illustrative Inter-Laboratory Comparison
While no formal inter-laboratory comparison for this compound has been published, the following table illustrates how results from such a study would be presented. This hypothetical scenario assumes a proficiency testing (PT) sample with a known concentration of this compound was sent to three different laboratories. Performance is often evaluated using a Z-score, which indicates how far a laboratory's result is from the consensus mean.[4] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]
| Laboratory | Method Used | Reported Concentration (µg/mL) | Consensus Mean (µg/mL) | Standard Deviation for PT | Z-Score | Performance |
| Laboratory A | LC-MS/MS | 48.5 | 50.0 | 2.5 | -0.6 | Satisfactory |
| Laboratory B | GC-MS | 51.2 | 50.0 | 2.5 | 0.48 | Satisfactory |
| Laboratory C | LC-MS/MS | 56.0 | 50.0 | 2.5 | 2.4 | Unsatisfactory |
Visualizing the Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the preparation and distribution of proficiency testing materials to the final evaluation of laboratory performance.
Inter-laboratory comparison workflow.
References
A Comparative Guide to Bioanalytical Method Validation Using Lauric Acid-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of quantitative data for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The use of a stable isotope-labeled internal standard (IS) is paramount for correcting variability during sample preparation and analysis. This guide provides a comprehensive overview of validating a bioanalytical LC-MS/MS method for the quantification of an analyte in a biological matrix, using Lauric acid-d5 as a representative internal standard.
The performance of the method is compared against the benchmark acceptance criteria set forth by the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidelines.
Experimental Protocols
This section details a representative experimental protocol for the quantification of a target analyte (in this case, Lauric Acid as a model) in human plasma using this compound as the internal standard.
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for sample cleanup.
-
Step 1: Aliquot 100 µL of human plasma (containing the analyte and spiked with this compound) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Step 3: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Step 4: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 5: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
HPLC System: Standard UHPLC/HPLC system
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
-
Lauric Acid (Analyte): [M-H]⁻ precursor ion → product ion (e.g., m/z 199.2 → 199.2)
-
This compound (IS): [M-H]⁻ precursor ion → product ion (e.g., m/z 204.2 → 204.2)
Data Presentation: Validation Summary
The following tables summarize the performance of the bioanalytical method, with results benchmarked against FDA acceptance criteria.[1]
Table 1: Linearity and Range
The linearity of the method was assessed by analyzing a series of calibration standards over a specified concentration range.
| Parameter | Result | FDA Acceptance Criteria |
| Calibration Range | 10 - 5000 ng/mL | - |
| Regression Model | Linear | - |
| Weighting Factor | 1/x² | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Calibration Standard Accuracy | Within ± 8.5% of nominal | ± 15% (± 20% for LLOQ) |
Table 2: Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) | FDA Criteria (%CV / %Bias) |
| LLOQ | 10 | 6.8 | 4.5 | 8.2 | 5.1 | ≤ 20% / ± 20% |
| Low QC | 30 | 5.1 | 3.2 | 6.5 | 4.0 | ≤ 15% / ± 15% |
| Mid QC | 2500 | 4.5 | -2.1 | 5.8 | -1.5 | ≤ 15% / ± 15% |
| High QC | 4000 | 3.8 | 1.8 | 5.1 | 2.3 | ≤ 15% / ± 15% |
Table 3: Recovery and Matrix Effect
The extraction recovery of the analyte and the internal standard, along with the matrix effect, were assessed to ensure the sample preparation process is consistent and that endogenous matrix components do not interfere with ionization.
| Parameter | Low QC (30 ng/mL) | High QC (4000 ng/mL) | FDA Guideline |
| Analyte Recovery (%) | 92.5 | 95.1 | Recovery should be consistent and reproducible. |
| IS Recovery (%) | 94.2 | 94.8 | Recovery should be consistent and reproducible. |
| Matrix Factor (Normalized) | 1.03 | 1.01 | IS-normalized matrix factor %CV should be ≤ 15%. |
Table 4: Stability
The stability of the analyte was evaluated under various conditions to ensure sample integrity from collection to analysis.
| Stability Test | Condition | Duration | Result (% Change from Nominal) | FDA Acceptance Criteria |
| Bench-Top | Room Temperature | 8 hours | -4.2% | ± 15% |
| Freeze-Thaw | -80°C to RT | 3 cycles | -6.5% | ± 15% |
| Long-Term | -80°C | 90 days | -8.1% | ± 15% |
| Autosampler | 10°C | 24 hours | -3.7% | ± 15% |
Mandatory Visualization: Bioanalytical Workflow
The following diagram illustrates the logical workflow of the bioanalytical method validation process, from sample receipt to final data reporting.
Caption: Workflow for a validated bioanalytical LC-MS/MS assay.
References
A Comparative Guide to Deuterated Fatty Acid Standards: Lauric Acid-d5 Versus Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative analysis of fatty acids, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. Deuterated fatty acids are the gold standard for mass spectrometry-based quantification, particularly in stable isotope dilution assays. This guide provides an objective comparison of Lauric acid-d5 against other commonly used deuterated fatty acid standards, supported by experimental data and detailed methodologies.
Performance Comparison of Deuterated Fatty Acid Standards
The ideal deuterated internal standard should exhibit high isotopic and chemical purity, behave identically to its endogenous counterpart during sample preparation and analysis, and be clearly distinguishable by the mass spectrometer. Below is a comparison of this compound with other frequently used deuterated fatty acid standards.
| Feature | This compound (or d23) | Palmitic Acid-d31 | Stearic Acid-d35 | Oleic Acid-d17 |
| Chemical Formula | C₁₂H₁₉D₅O₂ | C₁₆HD₃₁O₂ | C₁₈HD₃₅O₂ | C₁₈H₁₇D₁₇O₂ |
| Molecular Weight | ~205.35 g/mol | ~287.62 g/mol | ~319.69 g/mol | ~299.5 g/mol |
| Typical Isotopic Purity | ≥98% | ≥98 atom % D | 98 atom % D[1][2] | ≥98% Deuterium enrichment[3] |
| Typical Chemical Purity | ≥98% | ≥98.5% (GC) | 99% (CP)[1][2] | ≥99% |
| Common Applications | Quantification of medium-chain fatty acids | Quantification of long-chain saturated fatty acids | Quantification of long-chain saturated fatty acids | Quantification of monounsaturated fatty acids |
| Key Considerations | Suitable for studies involving coconut oil and other lauric acid-rich sources. | A common standard for cellular fatty acid analysis. | Used in studies of dietary fats and metabolic disorders. | Ideal for tracking the metabolism of this abundant unsaturated fatty acid. |
Note: The properties listed are typical and may vary by supplier and lot. Always refer to the Certificate of Analysis for specific details.
Experimental Protocols
Accurate quantification of fatty acids using deuterated internal standards requires a robust and well-controlled experimental workflow. The following is a detailed methodology for a typical stable isotope dilution gas chromatography-mass spectrometry (GC-MS) analysis.
I. Materials and Reagents
-
Deuterated Fatty Acid Standards: this compound, Palmitic acid-d31, Stearic acid-d35, Oleic acid-d17 (as required for the specific analytes of interest).
-
Solvents: HPLC-grade methanol, isooctane, acetonitrile.
-
Reagents: Hydrochloric acid (HCl), Potassium hydroxide (KOH), Pentafluorobenzyl bromide (PFBBr), Diisopropylethylamine (DIPEA).
-
Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates.
II. Sample Preparation and Extraction
-
Internal Standard Spiking: To a known volume or weight of the biological sample, add a precise amount of the deuterated fatty acid internal standard mixture. The amount of the internal standard should be optimized based on the expected concentration of the endogenous analytes.
-
Lysis/Homogenization: For cellular or tissue samples, lyse the cells or homogenize the tissue in methanol to release the fatty acids.
-
Extraction:
-
Acidify the sample with HCl.
-
Add isooctane to the sample, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing the free fatty acids) to a clean tube.
-
For the analysis of total fatty acids, the remaining aqueous layer can be subjected to saponification with KOH, followed by acidification and a second extraction with isooctane.
-
-
Drying: Evaporate the solvent from the extracted fatty acids under a gentle stream of nitrogen or using a vacuum concentrator.
III. Derivatization
To improve the volatility and chromatographic properties of the fatty acids for GC-MS analysis, they are derivatized to form pentafluorobenzyl (PFB) esters.
-
Reconstitute the dried fatty acid extract in a solution of 1% DIPEA in acetonitrile.
-
Add a solution of 1% PFBBr in acetonitrile.
-
Incubate the mixture at room temperature for approximately 20 minutes.
-
Dry the derivatized sample under vacuum.
-
Reconstitute the final sample in isooctane for GC-MS analysis.
IV. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for fatty acid analysis (e.g., ZB-1, 15 m x 0.25 mm i.d., 0.1 µm film thickness).
-
Injector: Pulsed splitless injection at 250°C.
-
Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute for column bake-out.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity. Monitor the characteristic ions for both the endogenous fatty acid and its corresponding deuterated internal standard.
-
V. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the native fatty acid to the peak area of the deuterated internal standard against the concentration of the native fatty acid.
-
Determine the concentration of the fatty acid in the biological samples by interpolating the peak area ratios from the calibration curve.
Visualizing the Workflow and Signaling Pathways
To better illustrate the experimental process and the biological context of fatty acid analysis, the following diagrams are provided.
References
The Deuterium Isotope Effect on Lauric Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of lauric acid and its deuterated analogue. It delves into the kinetic isotope effect (KIE) of deuterium substitution on the primary metabolic pathways of lauric acid: ω-hydroxylation and β-oxidation. Furthermore, this guide contrasts the use of deuterium and carbon-13 as stable isotope tracers in metabolic research, offering insights into their respective advantages and limitations. Experimental protocols for studying lauric acid metabolism using deuterated tracers are also detailed.
Introduction to the Isotope Effect in Metabolism
The substitution of hydrogen with its heavier, stable isotope deuterium (²H) can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate. This principle is a powerful tool in metabolic research, allowing for the elucidation of reaction mechanisms and the modulation of metabolic pathways.
Lauric acid, a 12-carbon saturated fatty acid, is metabolized primarily through two pathways: ω-hydroxylation, a cytochrome P450-mediated oxidation of the terminal methyl group, and β-oxidation, the sequential removal of two-carbon units in the mitochondria. Deuteration at specific positions on the lauric acid molecule can selectively slow down these processes, providing valuable insights into their kinetics and contributions to overall fatty acid metabolism.
Comparison of Deuterated vs. Non-Deuterated Lauric Acid Metabolism
The introduction of deuterium into the lauric acid molecule has a pronounced effect on its metabolism, particularly in pathways where C-H bond cleavage is the rate-limiting step.
ω-Hydroxylation by Cytochrome P450 4A11
Cytochrome P450 4A11 (CYP4A11) is a key enzyme responsible for the ω-hydroxylation of medium-chain fatty acids like lauric acid. Studies using deuterated lauric acid have revealed a significant kinetic isotope effect on this pathway.
Table 1: Kinetic Isotope Effect of Deuterium on Lauric Acid ω-Hydroxylation by CYP4A11
| Substrate | Parameter | KIE (kH/kD) Value | Observation |
| [12,12,12-²H₃]Lauric Acid | Vmax (app) | 1.2 - 2.0 | A modest but reproducible decrease in the maximal rate of 12-hydroxylation is observed. |
| [12,12,12-²H₃]Lauric Acid | Vmax/Km (app) | ~2.1 | The overall catalytic efficiency for 12-hydroxylation is reduced. |
| [12,12,12-²H₃]Lauric Acid | Intrinsic KIE | >10 | The true isotope effect on the C-H bond-breaking step is substantial, indicating this step is significantly rate-limiting. |
| [12,12,12-²H₃]Lauric Acid | Metabolic Switching | - | A notable shift in the site of hydroxylation from the ω-position (C12) to the ω-1 position (C11) is observed, as the enzymatic cleavage of the C-D bond at C12 is slower.[1][2][3][4][5] |
β-Oxidation
The initial step of β-oxidation is catalyzed by acyl-CoA dehydrogenases, which introduce a double bond between the α- and β-carbons. This reaction involves the removal of hydrogens from both positions. Studies on short-chain fatty acids have demonstrated a substantial KIE upon deuteration at these positions, and similar effects are expected for lauric acid.
Table 2: Kinetic Isotope Effect of Deuterium on Acyl-CoA Dehydrogenase Activity
| Substrate | Position of Deuteration | KIE (kH/kD) Value (Reductive Half-Reaction) | Implication for Lauric Acid Metabolism |
| Butyryl-CoA | α-deutero | 2.5 | Deuteration at the α-carbon (C2) of lauric acid is expected to slow down the initial step of β-oxidation. |
| Butyryl-CoA | β-deutero | 14 | Deuteration at the β-carbon (C3) of lauric acid is predicted to have a very large inhibitory effect on the rate of β-oxidation. |
| Perdeutero-Butyryl-CoA | α and β positions | 28 | Perdeuteration of the acyl chain of lauric acid would lead to a significant reduction in the rate of its breakdown via β-oxidation, thereby increasing its metabolic stability.[1][2][6] |
Visualizing the Metabolic Fate of Lauric Acid
The following diagram illustrates the major metabolic pathways of lauric acid and highlights the positions where deuterium substitution can impact reaction rates.
Caption: Metabolic pathways of lauric acid and the impact of deuterium substitution.
Comparison of Deuterium vs. Carbon-13 as Tracers
Stable isotopes are invaluable tools for tracing the metabolic fate of molecules in vivo. Both deuterium (²H) and carbon-13 (¹³C) are widely used to label fatty acids. The choice between them depends on the specific research question and the analytical methods available.
Table 3: Comparison of Deuterium and Carbon-13 as Tracers for Fatty Acid Metabolism
| Feature | Deuterium (²H) | Carbon-13 (¹³C) |
| Principle of Detection | Mass shift in mass spectrometry (MS) due to the increased mass of deuterium. | Mass shift in MS due to the increased mass of carbon-13. |
| Kinetic Isotope Effect | Can be significant, especially when labeling positions involved in bond cleavage. This can be a tool for mechanistic studies but a confounder for tracer studies.[4] | Generally considered to have a negligible kinetic isotope effect, making it a more "silent" tracer for following metabolic flow without altering it.[4] |
| Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] | GC-MS, LC-MS, Isotope Ratio Mass Spectrometry (IRMS). |
| Advantages | - High level of enrichment possible.- Can be used to probe reaction mechanisms through KIE.- Relatively low natural abundance. | - Minimal perturbation of the metabolic system.- Can trace the carbon backbone of the molecule through various metabolic transformations.[3][5] |
| Disadvantages | - Potential for significant KIE can alter the metabolism of the traced molecule.- Potential for isotopic exchange with water in the body. | - Lower achievable enrichment compared to deuterium.- Higher natural abundance (approx. 1.1%) can limit sensitivity for low-level incorporation.[4] |
| Typical Applications | - Mechanistic studies of enzyme kinetics.- Studies where a change in metabolic rate due to deuteration is the subject of investigation. | - Flux analysis of metabolic pathways.- Tracing the incorporation of fatty acids into complex lipids.- Measuring de novo lipogenesis.[3][5] |
Experimental Protocols
Studying the metabolism of deuterated lauric acid typically involves in vivo administration to animal models or in vitro incubation with cell cultures, followed by extraction and analysis of lipids and their metabolites.
In Vivo Study of Deuterated Lauric Acid Metabolism in a Rodent Model
This protocol provides a general framework for an in vivo study. Specific details may need to be optimized based on the research objectives.
1. Preparation of Dosing Solution:
-
Dissolve deuterated lauric acid (e.g., [12,12,12-²H₃]lauric acid or perdeuterated lauric acid) in a suitable vehicle such as corn oil.
-
The concentration will depend on the study design, but a typical oral dose might range from 50 to 200 mg/kg body weight.
2. Animal Dosing:
-
Use adult male rats or mice, fasted for 4-6 hours prior to dosing.
-
Administer the deuterated lauric acid solution via oral gavage.
3. Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture at the study endpoint.
-
At the study endpoint, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, muscle).
4. Lipid Extraction:
-
Separate plasma from blood samples by centrifugation.
-
Homogenize tissue samples.
-
Extract total lipids from plasma and tissue homogenates using a standard method such as the Folch or Bligh-Dyer procedure.
5. Sample Preparation for Analysis:
-
Saponify the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF₃-methanol for analysis by GC-MS.
6. Analytical Method:
-
Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use selected ion monitoring (SIM) to quantify the abundance of the deuterated lauric acid and its metabolites relative to their non-deuterated counterparts and an internal standard.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study of deuterated lauric acid metabolism.
Caption: General workflow for an in vivo deuterated lauric acid metabolism study.
Conclusion
The deuterium isotope effect provides a unique and powerful lens through which to study the intricacies of lauric acid metabolism. By selectively slowing key enzymatic steps, deuteration allows for a quantitative assessment of the contributions of different metabolic pathways. This guide has demonstrated that deuterium substitution has a significant impact on both the ω-hydroxylation and β-oxidation of lauric acid, leading to altered metabolic rates and product profiles. When designing metabolic studies, the choice between deuterium and other stable isotopes like carbon-13 should be carefully considered based on the specific research goals. The experimental protocols outlined herein provide a foundation for researchers to further explore the fascinating and complex world of fatty acid metabolism.
References
- 1. The deuterium isotope effect upon the reaction of fatty acyl-CoA dehydrogenase and butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Exploring the metabolic fate of medium-chain triglycerides in healthy individuals using a stable isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the reaction mechanism of general acyl-CoA dehydrogenase. Determination of selective isotope effects in the dehydrogenation of butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GC-MS and LC-MS for the Analysis of Lauric Acid-d5
For researchers, scientists, and drug development professionals, the accurate quantification of deuterated fatty acids like Lauric acid-d5 is critical for a variety of applications, from metabolic studies to drug formulation. The two most powerful and prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective, data-driven comparison of these two platforms for the analysis of this compound, enabling an informed decision on the most suitable method for specific research needs.
This comparison guide delves into the fundamental differences in methodology, sample preparation, and performance metrics. While both techniques offer high sensitivity and selectivity, the choice between them often hinges on the specific requirements of the assay, including desired turnaround time, sample complexity, and the need for structural elucidation.
Quantitative Performance Comparison
The following table summarizes key performance parameters for the analysis of lauric acid using GC-MS and LC-MS, based on published experimental data. It is important to note that these values can vary depending on the specific instrumentation, method optimization, and sample matrix.
| Performance Metric | GC-MS | LC-MS |
| Linearity (R²) | > 0.999[1][2] | > 0.99[3] |
| Limit of Detection (LOD) | ~0.385 µg/mL[1][2] | ~1.6 ng/mL[3] |
| Limit of Quantification (LOQ) | ~1.168 µg/mL[1][2] | ~5.2 ng/mL[3] |
| Derivatization | Mandatory[4] | Not required[3] |
| Sample Preparation Time | Longer | Shorter |
| Throughput | Lower | Higher |
| Volatility Requirement | Volatile compounds required | Not required[3] |
Experimental Workflow Overview
The selection of either GC-MS or LC-MS dictates a distinct experimental workflow, primarily differing in the sample preparation stage.
Detailed Experimental Protocols
Reproducible and reliable results are contingent on detailed and standardized experimental protocols. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS.
GC-MS Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol involves the conversion of this compound to its more volatile methyl ester derivative.
-
Sample Preparation:
-
To a sample containing this compound, add an appropriate internal standard.
-
Extract the total lipids using a suitable solvent system, such as a Folch extraction (chloroform:methanol, 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen to obtain the dry lipid extract.
-
-
Derivatization (Acid-Catalyzed Esterification):
-
To the dried lipid extract, add 2 mL of 12% BCl₃-methanol solution.[5]
-
Heat the mixture at 60°C for 10 minutes.[5]
-
Cool the reaction vessel to room temperature.[5]
-
Add 1 mL of water and 1 mL of hexane to the vessel and vortex thoroughly to extract the FAMEs into the hexane layer.[5]
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for analysis.[5]
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injection: Inject 1 µL of the hexane extract in splitless mode.
-
Oven Program: A typical temperature program starts at 100°C, holding for 2 minutes, then ramping to 250°C at 10°C/min, and holding for 5 minutes.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range appropriate for the this compound methyl ester.
-
LC-MS Protocol: Direct Analysis
This protocol allows for the direct analysis of this compound without the need for derivatization.
-
Sample Preparation:
-
To a sample containing this compound, add an appropriate internal standard.
-
Extract the total lipids using a suitable solvent system, such as chloroform:methanol (2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS Analysis:
-
LC Column: Employ a reverse-phase column, such as a C8 or phenyl column.[3]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, often with an additive like ammonium formate to improve ionization.[3]
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.
-
MS Conditions: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor for the deprotonated molecule [M-H]⁻ of this compound.
-
Lauric Acid Metabolic Pathway
Lauric acid, a medium-chain fatty acid, is rapidly absorbed and transported to the liver for metabolism. It serves as a substrate for beta-oxidation, providing energy to the cell.
Concluding Remarks
The choice between GC-MS and LC-MS for the analysis of this compound is contingent on the specific research objectives and available resources.
GC-MS is a highly robust and sensitive technique that provides excellent chromatographic separation and detailed structural information through fragmentation patterns.[3] However, the mandatory derivatization step increases sample preparation time and can be a source of analytical variability.[4]
LC-MS offers the significant advantage of direct analysis, simplifying the workflow and increasing sample throughput.[3] This makes it particularly well-suited for high-throughput screening and the analysis of a broader range of fatty acids without the need for derivatization.[3]
For studies requiring the highest sensitivity and well-established, validated methods for saturated fatty acids, GC-MS remains a strong contender. Conversely, for research demanding rapid analysis, simpler sample preparation, and applicability to a wider array of lipid species, LC-MS is an increasingly preferred platform. Cross-validation of results between these two techniques can provide the highest degree of confidence in quantitative data.
References
Unraveling the Metabolic Journey of Lauric Acid-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of Lauric acid-d5, a deuterated form of lauric acid, against its unlabeled counterpart. By leveraging stable isotope tracing, researchers can meticulously track the absorption, distribution, metabolism, and excretion of lauric acid, yielding invaluable data for drug development and metabolic research. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and workflows to offer a clear understanding of lauric acid's journey within a biological system.
Quantitative Metabolic Profile: Lauric Acid vs. This compound
Stable isotope labeling with deuterium (d5) offers a powerful tool to differentiate exogenously administered lauric acid from the endogenous pool. While the intrinsic metabolic pathways are expected to be identical for both labeled and unlabeled lauric acid, the use of this compound allows for precise quantification of its metabolites without the confounding background of endogenous lauric acid. The following table summarizes the anticipated distribution of lauric acid and its metabolites following administration, based on established metabolic pathways.
| Metabolic Fate | Unlabeled Lauric Acid (% of Total Metabolites) | This compound (% of Total d5-Metabolites) | Analytical Method | Key Findings |
| Beta-Oxidation | High | High | Gas Chromatography-Mass Spectrometry (GC-MS) | Lauric acid is rapidly oxidized for energy. The primary end-product is acetyl-CoA, which enters the Krebs cycle.[1][2][3] |
| Elongation | Moderate | Moderate | GC-MS | Lauric acid can be elongated to longer-chain fatty acids, such as myristic acid (C14) and palmitic acid (C16).[2] |
| Hydroxylation | Low | Low | Liquid Chromatography-Mass Spectrometry (LC-MS) | A minor portion of lauric acid undergoes omega (ω) and omega-1 (ω-1) hydroxylation in the liver. |
| Incorporation into Triglycerides | Moderate | Moderate | LC-MS/MS | A significant fraction is esterified into triglycerides for storage or transport.[2] |
| Protein Acylation | Low | Low | Autoradiography, Mass Spectrometry | Lauric acid can be covalently attached to proteins, a process known as protein acylation.[2] |
Note: The percentages presented are relative and can vary based on the biological system and experimental conditions. The use of this compound allows for the precise measurement of the contribution of the administered dose to each of these pathways.
Experimental Protocols
A meticulously designed experimental protocol is crucial for accurately tracing the metabolic fate of this compound. Below is a representative protocol for an in vivo study in a rodent model.
Objective:
To quantify the distribution and metabolism of orally administered this compound.
Materials:
-
This compound (deuterium labeled at positions 2,2,3,3,4)
-
Vehicle for administration (e.g., corn oil)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Metabolic cages for collection of urine and feces
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue homogenization equipment
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to individual metabolic cages for 3 days prior to the study.
-
Dosing: Administer a single oral gavage of this compound (e.g., 50 mg/kg) dissolved in the vehicle. A control group receives the vehicle only.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein at 0, 1, 2, 4, 8, and 24 hours post-administration.
-
Urine and Feces: Collect urine and feces at 24-hour intervals for 72 hours.
-
Tissues: At the end of the study (72 hours), euthanize the animals and collect key tissues (liver, adipose tissue, heart, brain, muscle).
-
-
Sample Preparation:
-
Plasma: Separate plasma from blood by centrifugation.
-
Tissues: Homogenize tissues in a suitable buffer.
-
Extraction: Perform lipid extraction from plasma, tissue homogenates, urine, and feces using a method such as the Folch or Bligh-Dyer extraction.
-
-
Analytical Quantification:
-
GC-MS: Derivatize the lipid extracts and analyze by GC-MS to quantify this compound and its fatty acid metabolites (e.g., d5-myristic acid, d5-palmitic acid).
-
LC-MS/MS: Analyze the lipid extracts by LC-MS/MS to quantify d5-containing triglycerides and hydroxylated metabolites.
-
-
Data Analysis: Calculate the concentration of this compound and its metabolites in each sample. Determine the pharmacokinetic parameters and the percentage of the administered dose recovered in each metabolic pathway and tissue.
Visualizing the Metabolic Journey
To provide a clearer picture of the complex processes involved, the following diagrams illustrate the key metabolic pathways of lauric acid and a typical experimental workflow for a tracer study.
Caption: Metabolic pathways of lauric acid in the liver.
Caption: Experimental workflow for a this compound tracer study.
References
- 1. coconutketones.com [coconutketones.com]
- 2. Although it is rapidly metabolized in cultured rat hepatocytes, lauric acid is used for protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-oxidation of medium chain (C8-C14) fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reproducibility of Experiments Utilizing Lauric Acid-d5: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible experimental data is paramount. In quantitative mass spectrometry-based analyses, particularly in the fields of metabolomics and drug discovery, stable isotope-labeled internal standards are crucial for achieving accuracy and precision. This guide provides an objective comparison of Lauric acid-d5 against other common internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your research needs.
This compound, a deuterated form of the C12 saturated fatty acid, is frequently employed as an internal standard to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] Its chemical similarity to the endogenous analyte allows it to mimic the behavior of the target molecule, thereby improving the reliability of quantitative data.[2] However, the choice of an internal standard is not a one-size-fits-all solution, and understanding the performance of this compound in comparison to other alternatives is essential for robust experimental design.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for accurate and precise quantification of analytes. While deuterated standards like this compound are widely used due to their commercial availability and cost-effectiveness, other options such as carbon-13 (¹³C) labeled standards and odd-chain fatty acids also present viable alternatives.[1][3] The following table summarizes the key performance characteristics of these internal standards.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (Deuterated) | Hydrogen atoms are replaced by deuterium. | Co-elutes closely with the endogenous analyte in liquid chromatography (LC).[1] Effectively corrects for matrix effects.[1] | Potential for isotopic scrambling or exchange.[1] May exhibit a slight retention time shift compared to the native analyte.[4] |
| ¹³C-Labeled Lauric Acid | Carbon atoms are replaced with the stable ¹³C isotope. | Considered more stable than deuterated standards with less risk of isotopic exchange.[4] Closely mimics the physiochemical properties of the analyte. | Generally more expensive than deuterated counterparts. |
| Odd-Chain Fatty Acids (e.g., C11:0, C13:0) | Structurally similar but not naturally abundant in most biological systems. | Can be a cost-effective alternative. No risk of isotopic interference with the analyte. | May not perfectly co-elute or have the same ionization efficiency as the analyte, potentially leading to less accurate correction for matrix effects. |
Studies have shown that while stable isotope-labeled internal standards like this compound can efficiently normalize data with poor reproducibility, their necessity is not universal.[3][5] In some instances, reproducibility can be acceptable without an internal standard, or a pooled quality control sample can serve as an external standard.[5] However, in complex matrices where significant ion suppression is expected, the use of a co-eluting, stable isotope-labeled internal standard is highly recommended.[4]
Experimental Protocols
To ensure the reproducibility of experiments utilizing this compound, it is imperative to follow validated and detailed experimental protocols. Below are representative methodologies for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Fatty Acid Analysis
This protocol is a general guideline for the quantitative analysis of fatty acids in biological samples, such as plasma, using this compound as an internal standard.
1. Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound solution in methanol.
-
Add 1 mL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 500 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the upper organic phase into a clean tube.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
2. Chromatographic Conditions:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).[1]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[2]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.[1]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.[1]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases to elute the fatty acids.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions to Monitor:
-
Lauric Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
This protocol outlines a general procedure for the analysis of fatty acids as their methyl ester derivatives.
1. Sample Preparation (Derivatization):
-
To the lipid extract containing the this compound internal standard, add 2 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 2 hours to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
2. Chromatographic Conditions:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX), is suitable.[2]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the FAMEs of lauric acid and this compound.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for LC-MS and GC-MS based fatty acid analysis using this compound.
Caption: Workflow for LC-MS based fatty acid analysis.
Caption: Workflow for GC-MS based fatty acid analysis.
Signaling Pathways Involving Lauric Acid
Lauric acid is not only a target for quantification but also a bioactive molecule involved in various cellular signaling pathways. For instance, it can induce the activation of NF-κB and the expression of downstream inflammatory mediators.[6]
Caption: Lauric acid-induced NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of Lauric Acid-d5: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides detailed, step-by-step procedures for the proper disposal of Lauric acid-d5, a deuterated fatty acid commonly used in metabolic research and drug development. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound, like its non-deuterated counterpart, is classified as a substance that can cause serious eye damage and is toxic to aquatic life[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact[1][3]. |
| Hand Protection | Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use[1]. |
| Respiratory Protection | In situations where dust may be generated, use a NIOSH-approved respirator[2][3]. |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact[2][4]. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Minor Spills:
-
Eliminate Ignition Sources: Remove all potential sources of ignition from the area[4].
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust.
-
Contain the Spill: Use dry cleanup procedures to avoid generating dust[4]. Gently sweep or vacuum the spilled material.
-
Collect and Store: Place the collected material into a suitable, clearly labeled, and sealed container for waste disposal[1][2][4].
-
Decontaminate the Area: Wash the spill site thoroughly with large amounts of water, preventing runoff from entering drains[4].
Major Spills:
-
Evacuate Personnel: Alert personnel in the vicinity and evacuate to a safe area[1][2].
-
Contact Emergency Responders: Notify your institution's emergency response team, providing them with the location and nature of the hazard[4].
-
Prevent Environmental Contamination: Take measures to prevent the spillage from entering drains or waterways[2][4][5].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that is compliant with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to properly characterize the waste and ensure its correct disposal[2].
-
Waste Characterization: Determine if the this compound waste is classified as hazardous waste according to your local regulations.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically permitted. It should be stored away from incompatible materials such as oxidizing agents and bases[6].
-
Containerization: Collect waste this compound in a suitable, well-sealed, and clearly labeled container. Polyethylene or polypropylene containers are recommended[4]. The label should include the chemical name and any associated hazards.
-
Professional Disposal: It is strongly recommended to engage a licensed professional waste disposal service for the final disposal of this material[1][2]. Do not dispose of this compound with household garbage or down the drain[2][3].
-
Empty Containers: Dispose of empty containers as unused product, following the same professional disposal route[2].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Lauric Acid-d5
Hazard Identification and Personal Protective Equipment (PPE)
Lauric acid is classified as causing serious eye irritation.[8][9][10] It is crucial to wear appropriate personal protective equipment to minimize exposure and ensure safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Face Shield | Recommended when there is a risk of splashing or dust generation.[2] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber gloves are recommended.[9] Always inspect gloves before use and use proper glove removal technique.[2] |
| Body Protection | Laboratory Coat or Protective Clothing | To prevent skin contact.[1][4][6] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use if ventilation is inadequate or if dust is generated.[6] |
Operational Plan for Safe Handling
A systematic approach to handling Lauric acid-d5 will minimize risks. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation :
-
Handling :
-
During Experiment :
-
Post-Experiment Cleanup :
Spill Response and Disposal Plan
In the event of a spill, a clear and immediate response is critical.
Caption: Decision-making flowchart for a this compound spill.
Spill Cleanup Procedures:
-
Minor Spills :
-
Major Spills :
Disposal Plan:
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Dispose of this compound and any contaminated materials in a designated and approved waste disposal plant.[2]
-
Do not dispose of the material down the drain.[1]
-
Empty containers may retain product residue and should be decontaminated before disposal.[1]
By adhering to these safety protocols, researchers can confidently and safely handle this compound in the laboratory.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. geneseo.edu [geneseo.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. westliberty.edu [westliberty.edu]
- 7. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. redox.com [redox.com]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
